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  • Product: 5-[(Piperazin-1-yl)methyl]pyrimidine

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling and Synthetic Methodologies of 5-[(Piperazin-1-yl)methyl]pyrimidine in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 5-[(Piperazin-1-yl)methyl]pyrimidine is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 5-[(Piperazin-1-yl)methyl]pyrimidine is a highly versatile, bifunctional building block frequently utilized in the design of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous system (CNS) therapeutics[1].

This technical guide provides an in-depth analysis of its chemical structure, molecular weight parameters, and field-proven synthetic methodologies. By understanding the causality behind its physicochemical properties and the specific protocols required for its synthesis, researchers can effectively integrate this scaffold into advanced drug discovery pipelines.

Physicochemical Profiling & Quantitative Data

The utility of 5-[(Piperazin-1-yl)methyl]pyrimidine stems from its precise molecular architecture. It consists of an electron-deficient pyrimidine ring and a basic piperazine moiety, separated by a methylene bridge. This combination yields a compound with a molecular weight of 178.23 g/mol [1][2], which is highly favorable for fragment-based drug discovery (FBDD) and maintaining a low molecular weight in final drug candidates.

Table 1: Core Quantitative and Structural Data
PropertyValue
IUPAC Name 5-(piperazin-1-ylmethyl)pyrimidine
Molecular Formula C9H14N4[3]
Molecular Weight 178.23 g/mol [1][2]
Monoisotopic Mass 178.1218 Da
Canonical SMILES C1CN(CCN1)CC2=CN=CN=C2[4]
Hydrogen Bond Donors 1 (Secondary amine of piperazine)
Hydrogen Bond Acceptors 4 (Pyrimidine nitrogens, Piperazine nitrogens)

Mechanistic Role in Medicinal Chemistry

To leverage this compound effectively, one must understand the causality behind its structural components. The scaffold is not merely a spacer; it is a carefully balanced pharmacophore.

  • The Pyrimidine Core: As a highly electron-deficient heteroaromatic system, the pyrimidine ring acts as a strong hydrogen bond acceptor. It frequently engages in critical interactions with the hinge region of kinases.

  • The Methylene Linker: The −CH2​− bridge breaks the π -conjugation between the aromatic ring and the piperazine nitrogen. Causality: If the piperazine were directly attached to the pyrimidine (e.g., 5-(piperazin-1-yl)pyrimidine), the lone pair on the nitrogen would delocalize into the electron-deficient ring, drastically reducing the basicity of the piperazine. The methylene linker preserves the basic pKa​ (~9.8) of the piperazine, ensuring it remains protonated at physiological pH to enhance aqueous solubility.

  • The Piperazine Moiety: This saturated heterocycle acts as a solubility-enhancing group and provides a secondary amine handle for further functionalization (e.g., amidation, reductive amination, or SNAr reactions)[3].

G P Pyrimidine Core H-Bond Acceptor Pi-Stacking L Methylene Linker Conformational Flexibility P->L C5 Position Z Piperazine Moiety Solubility Enhancer Basic Center L->Z N1 Position

Pharmacophore mapping of 5-[(Piperazin-1-yl)methyl]pyrimidine.

Experimental Protocols: Synthetic Methodologies

Synthesizing 5-[(Piperazin-1-yl)methyl]pyrimidine requires careful control of stoichiometry to prevent over-alkylation. While direct alkylation of 5-(chloromethyl)pyrimidine with piperazine is possible, it often leads to dimerization (two pyrimidines reacting with one piperazine) or quaternary ammonium salt formation.

Expert Insight: To ensure high yield and purity, the preferred method is the reductive amination of pyrimidine-5-carbaldehyde with mono-Boc-protected piperazine, followed by acidic deprotection.

Protocol: Reductive Amination & Deprotection

Phase 1: Imine Formation and Reduction

  • Preparation: Dissolve 1.0 equivalent of pyrimidine-5-carbaldehyde and 1.05 equivalents of 1-Boc-piperazine in anhydrous dichloromethane (DCM).

  • Catalysis: Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir at room temperature for 2 hours.

    • Causality: Acetic acid activates the carbonyl carbon for nucleophilic attack by the secondary amine without fully protonating the basic piperazine nitrogen.

  • Reduction: Cool the mixture to 0°C. Add 1.5 equivalents of sodium triacetoxyborohydride ( NaBH(OAc)3​ ) portion-wise.

    • Causality: NaBH(OAc)3​ is chosen over NaBH4​ because it is a milder reducing agent. It selectively reduces the iminium ion intermediate without reducing the unreacted aldehyde, preventing the formation of pyrimidin-5-ylmethanol byproducts.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo to yield the Boc-protected intermediate.

Phase 2: Deprotection

  • Cleavage: Dissolve the intermediate in DCM and add trifluoroacetic acid (TFA) (10 equivalents). Stir at room temperature for 1 hour.

  • Isolation: Concentrate the mixture to remove excess TFA. Neutralize the residue with basic ion-exchange resin or saturated aqueous Na2​CO3​ , and extract with a polar organic solvent (e.g., 10% methanol in DCM) to isolate the free base of 5-[(Piperazin-1-yl)methyl]pyrimidine.

G A Pyrimidine-5-carbaldehyde + Boc-Piperazine B Imine Formation (DCM, RT) A->B C Reduction (NaBH(OAc)3) Yields Boc-Intermediate B->C D Deprotection (TFA/DCM) Cleaves Boc Group C->D E Final Product: 5-[(Piperazin-1-yl)methyl]pyrimidine D->E

Step-by-step reductive amination workflow for 5-[(Piperazin-1-yl)methyl]pyrimidine.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, every synthesized batch must be subjected to a self-validating analytical workflow. If the protocol above was executed correctly, the analytical data must align with the following parameters. Any deviation indicates incomplete deprotection or side-product formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Expected Result: A dominant peak in positive electrospray ionization (ESI+) mode at m/z 179.2 ( [M+H]+ ).

    • Validation Check: If a peak at m/z 279.2 is observed, the Boc group was not fully cleaved during Phase 2.

  • Nuclear Magnetic Resonance (1H NMR, CDCl3​ , 400 MHz):

    • Pyrimidine Protons: Two distinct signals. A singlet at ~9.1 ppm (1H, C2-H) and a singlet at ~8.6 ppm (2H, C4-H, C6-H).

    • Methylene Linker: A sharp singlet at ~3.5 ppm (2H, −CH2​− ).

    • Piperazine Protons: Two broad multiplets at ~2.4 ppm (4H) and ~2.9 ppm (4H).

    • Validation Check: The absence of a massive singlet at ~1.4 ppm (9H, tert-butyl group) confirms the complete removal of the Boc protecting group.

References

  • LookChem. "CAS 145208-86-2, Pyrimidine, 2-(4-methyl-1-piperazinyl) and related C9H14N4 derivatives in Pharmaceutical Research." LookChem Database. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 5-[(Piperazin-1-yl)methyl]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Foreword: From Molecular Structure to Therapeutic Viability The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: From Molecular Structure to Therapeutic Viability

The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical of these evaluations are the characterization of its thermodynamic properties and a thorough understanding of its chemical stability. These fundamental physicochemical attributes govern a molecule's behavior from synthesis and formulation to its ultimate bioavailability and shelf-life. This guide focuses on 5-[(Piperazin-1-yl)methyl]pyrimidine, a molecule featuring two key heterocyclic scaffolds—pyrimidine and piperazine—common in medicinal chemistry.

While specific experimental data for this exact molecule is not extensively published, this guide will serve as a comprehensive framework for its analysis. As a Senior Application Scientist, my objective is to provide not just the "what" and "how" of experimental protocols but the "why"—the causal logic that underpins methodological choices and the interpretation of results. We will proceed from the foundational principles of thermodynamic analysis to the practicalities of stability testing, equipping you with the knowledge to thoroughly characterize this, or any similar, drug candidate.

Part 1: Foundational Thermodynamic and Physicochemical Characterization

A molecule's thermodynamic properties are intrinsic characteristics that dictate its physical state, solubility, and interactions with its environment. For a potential therapeutic agent, these are not merely academic data points; they are critical quality attributes that inform every stage of development.[1][2] A comprehensive analysis provides the bedrock for formulation design, predicting bioavailability, and ensuring consistent product quality.[3][4]

Key Thermodynamic Parameters and Their Significance
  • Melting Point (T_m) and Enthalpy of Fusion (ΔH_fus) : Determined by Differential Scanning Calorimetry (DSC), the melting point is a primary indicator of purity and solid-state stability. The enthalpy of fusion, or the energy required to melt the solid, provides insight into the strength of the crystal lattice. A higher melting point and enthalpy of fusion generally suggest a more stable crystalline form.

  • Heat Capacity (C_p) : This parameter, which can be measured by DSC, describes the amount of heat required to raise the temperature of the substance. Heat capacity data are crucial for calculating other thermodynamic functions like enthalpy and entropy over a range of temperatures.[5][6]

  • Decomposition Temperature (T_d) : Identified using Thermogravimetric Analysis (TGA), this is the temperature at which the molecule begins to chemically degrade. It defines the upper limit for thermal processing and storage.[7][8]

  • Solubility : As a molecule containing both a somewhat lipophilic pyrimidine core and a basic, highly polar piperazine moiety, the aqueous solubility of 5-[(Piperazin-1-yl)methyl]pyrimidine is expected to be pH-dependent. Understanding its solubility profile is paramount for formulation development, especially for oral or parenteral dosage forms.

  • pKa : The piperazine ring contains two nitrogen atoms that can be protonated. The pKa values associated with these amines will dictate the molecule's charge state at different physiological pHs, which in turn affects its solubility, permeability, and target binding.[9]

Experimental Workflow for Thermal Analysis

The synergistic use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive thermal profile of a new chemical entity.[10][11][12]

Caption: Workflow for comprehensive thermal analysis using TGA and DSC.

Detailed Experimental Protocols
  • Objective : To determine the thermal stability and decomposition profile.

  • Protocol :

    • Instrument : Calibrated thermogravimetric analyzer.

    • Sample Preparation : Accurately weigh 3-5 mg of 5-[(Piperazin-1-yl)methyl]pyrimidine into a ceramic or platinum TGA pan.

    • Atmosphere : Use an inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program : Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to a suitable upper limit (e.g., 400 °C) at a heating rate of 10 °C/min.

    • Data Collection : Record the sample mass as a function of temperature. The resulting thermogram will show the onset temperature of decomposition and the percentage of mass lost at each stage.

  • Objective : To identify melting point, enthalpy of fusion, and any polymorphic transitions.

  • Protocol :

    • Instrument : Calibrated differential scanning calorimeter.

    • Sample Preparation : Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan to prevent mass loss due to sublimation or evaporation. Use an empty, sealed aluminum pan as the reference.

    • Atmosphere : Nitrogen gas at a flow rate of 20-50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle) :

      • First Heat : Equilibrate at 25 °C. Ramp the temperature from 25 °C to a point approximately 20 °C above the expected melting point at a heating rate of 10 °C/min. This run provides information on the initial state of the material.

      • Cool : Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min). This can reveal crystallization events.

      • Second Heat : Reheat the sample to the upper temperature limit at 10 °C/min. This run is crucial for identifying glass transitions in amorphous material that may have formed upon cooling and for confirming the nature of thermal events observed in the first heat.

    • Data Collection : Record the differential heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization or decomposition) will appear as peaks.

Isothermal Microcalorimetry for Long-Term Stability and Compatibility

While DSC and TGA are excellent for assessing acute thermal stress, Isothermal Microcalorimetry (IMC) is a highly sensitive technique for predicting long-term stability and assessing drug-excipient compatibility under near-ambient conditions.[13][14] IMC measures the heat flow from a sample held at a constant temperature over an extended period (days to weeks).[15][16] A steady or increasing heat flow can indicate slow degradation or interaction, providing predictive data for shelf-life determination long before changes are detectable by HPLC.[14]

Part 2: Chemical Stability and Forced Degradation Analysis

Understanding how a drug substance degrades is a regulatory requirement and a scientific necessity.[17][18] Forced degradation studies, or stress testing, are employed to deliberately degrade the molecule under more severe conditions than it would experience during storage.[19][20] These studies are instrumental in:

  • Identifying potential degradation products.[21]

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods (typically HPLC).

  • Informing decisions on formulation and packaging to protect the drug from adverse conditions.

Forced Degradation Protocol

A systematic approach involves subjecting solutions or solid samples of 5-[(Piperazin-1-yl)methyl]pyrimidine to various stress conditions. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API 5-[(Piperazin-1-yl)methyl]pyrimidine (in solution and solid state) Hydrolysis Hydrolysis 0.1M HCl, Water, 0.1M NaOH (e.g., 60°C) API->Hydrolysis Oxidation Oxidation 3% H2O2 (Room Temp) API->Oxidation Thermal Thermal (Solid) (e.g., 80°C, 75% RH) API->Thermal Photolytic Photolytic ICH Q1B compliant light exposure (Solid & Solution) API->Photolytic HPLC Stability-Indicating HPLC-UV/MS Hydrolysis->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Peak_Purity Peak Purity Analysis HPLC->Peak_Purity ID_Degradants Identify & Characterize Degradants Mass_Balance->ID_Degradants Peak_Purity->ID_Degradants Pathway Elucidate Degradation Pathways ID_Degradants->Pathway Method_Validation Validate Analytical Method Pathway->Method_Validation

Sources

Foundational

Rational Design and Biological Evaluation of Pyrimidine-Piperazine Hybrid Scaffolds

A Technical Guide for Hit-to-Lead Optimization As a Senior Application Scientist overseeing small-molecule drug discovery pipelines, I frequently encounter the challenge of balancing target affinity with pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Hit-to-Lead Optimization

As a Senior Application Scientist overseeing small-molecule drug discovery pipelines, I frequently encounter the challenge of balancing target affinity with pharmacokinetic viability. The hybridization of pharmacophores is a proven strategy to overcome this hurdle. Combining the pyrimidine ring—a ubiquitous structural motif in FDA-approved kinase inhibitors—with the piperazine moiety creates a highly versatile, modular scaffold.

This whitepaper deconstructs the biological activity of pyrimidine-piperazine hybrids, detailing the mechanistic rationale behind their efficacy, summarizing recent quantitative data, and providing field-proven, self-validating experimental protocols for evaluating their biological activity.

The Pharmacophore Rationale: Pyrimidine-Piperazine Synergy

The success of the pyrimidine-piperazine hybrid scaffold is not coincidental; it is rooted in complementary physicochemical properties that solve specific medicinal chemistry challenges 1.

  • The Pyrimidine Core (The Anchor): Pyrimidine acts as a potent hydrogen-bond donor and acceptor. In oncology applications, it functions as a critical hinge-binding motif, docking securely into the ATP-binding pocket of kinases. Its electron-deficient nature also makes it highly amenable to nucleophilic aromatic substitution (SNAr), allowing for rapid library generation.

  • The Piperazine Moiety (The Modulator): Highly lipophilic heterocyclic cores often fail in vivo due to poor aqueous solubility. Piperazine introduces a basic nitrogen center, enabling the formation of stable, water-soluble hydrochloride or mesylate salts. Furthermore, its rigid chair conformation acts as an ideal spatial linker, projecting functional tail groups out of the binding pocket and into solvent-exposed regions to enhance target specificity.

Biological Target Modalities
Anticancer Activity: Precision Kinase Inhibition

Pyrimidine-piperazine derivatives have demonstrated exceptional efficacy as tyrosine kinase inhibitors, particularly against Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK) 2. By appending bulky aryl groups or reactive acrylamides to the piperazine nitrogen, researchers can target the allosteric pockets or cysteine residues of mutant EGFR (e.g., L858R/T790M), effectively bypassing resistance mechanisms seen in first-generation inhibitors. Furthermore, these hybrids induce cell cycle arrest at the G1/S phase and trigger apoptosis in breast carcinoma (MCF-7) models 3.

EGFR_Pathway Hybrid Pyrimidine-Piperazine Hybrid Inhibitor ATP ATP Binding Pocket (Hinge Region) Hybrid->ATP Competitive Binding Downstream PI3K / AKT / MAPK Signaling Cascades Hybrid->Downstream Inhibits Apoptosis Cell Cycle Arrest & Apoptosis Hybrid->Apoptosis Induces EGFR Mutant EGFR Kinase EGFR->ATP Activation ATP->Downstream Phosphorylation Proliferation Tumor Proliferation & Survival Downstream->Proliferation Promotes

Mechanism of EGFR kinase inhibition by pyrimidine-piperazine hybrids.

Antimicrobial Activity: DNA Gyrase Disruption

Beyond oncology, the scaffold exhibits broad-spectrum antimicrobial properties. Chrysin-based pyrimidine-piperazine hybrids have been successfully designed to target bacterial topoisomerase II (DNA gyrase) 4. By competitively binding to the ATP site of the GyrB subunit, these compounds prevent the decatenation of bacterial DNA, halting replication in resistant strains of E. coli and K. pneumoniae.

Quantitative Data Synthesis

The following table summarizes the biological activity of recently developed pyrimidine-piperazine derivatives, highlighting the versatility of the scaffold across different disease models.

Compound Class / ModificationPrimary Target / Disease ModelKey Biological ReadoutReference
Chrysin-pyrimidine-piperazine E. coli (DNA Gyrase ATP site)MIC = 6.25 µg/mLPatel et al. 4
Di(arylamino)pyrimidine-piperazine Mutant EGFR (L858R/T790M)IC50 < 100 nMEl Hamd et al. 2
Fluoropyrimidine-piperazine urea P. aeruginosaIC50 = 9.8 µg/mLRejinthala et al. 3
Indolo[3,2-c]isoquinoline hybrid M. tuberculosis / SARS-CoV-2 MproMIC = 1.0 mg/L (Anti-TB)K. Alla et al. 5
Translational Workflows: Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, assays must be designed as self-validating systems. Below are the optimized protocols for evaluating these hybrids, detailing the causality behind critical experimental choices.

Kinase_Workflow Prep 1. Compound Prep (DMSO Dilution) Enzyme 2. Enzyme Addition (EGFR + Buffer) Prep->Enzyme Incubate1 3. Pre-incubation (Equilibration) Enzyme->Incubate1 ATP 4. ATP Addition (Reaction Start) Incubate1->ATP ADPGlo 5. ADP-Glo Reagent (Deplete ATP) ATP->ADPGlo Read 6. Luminescence (Quantify ADP) ADPGlo->Read

ADP-Glo kinase assay workflow for evaluating hybrid compound IC50.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Highly conjugated pyrimidine hybrids often exhibit intrinsic autofluorescence, which confounds standard fluorescent kinase assays. We utilize the ADP-Glo assay because it relies on a luminescent readout (converting generated ADP back to ATP, which drives a luciferase reaction), effectively bypassing compound interference.

  • Compound Preparation: Serially dilute the pyrimidine-piperazine hybrids in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Addition: Add the purified kinase (e.g., EGFR-L858R) diluted in optimized kinase buffer (containing MgCl2 to coordinate ATP).

  • Pre-Incubation (Critical Step): Incubate the enzyme-inhibitor mixture at room temperature for 30 minutes. Causality: Pyrimidine-piperazine hybrids often exhibit slow-binding kinetics. Pre-incubation allows the compound to access and stabilize within the ATP-binding pocket without immediate competition from millimolar ATP concentrations, ensuring accurate IC50 determination.

  • Reaction Initiation: Add ultra-pure ATP and the specific peptide substrate to initiate the phosphorylation reaction. Incubate for 60 minutes.

  • Signal Generation & Readout: Add ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to luminescence. Read on a microplate luminometer.

Protocol B: Antimicrobial Susceptibility Testing (Resazurin Microdilution)

When testing the antimicrobial efficacy of novel hybrids, relying solely on optical density (OD600) is a flawed approach. Lipophilic pyrimidine derivatives can precipitate in aqueous broth at higher concentrations, creating turbidity that mimics bacterial growth (false negatives for inhibition).

  • Inoculum Standardization: Grow bacterial strains (e.g., E. coli, S. aureus) to the log phase and adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Causality: Standardizing the inoculum ensures a consistent multiplicity of infection (MOI) relative to the compound concentration.

  • Broth Microdilution: Dispense 100 µL of Mueller-Hinton broth into a 96-well plate. Add serially diluted hybrid compounds (ranging from 0.5 to 250 µg/mL).

  • Inoculation & Incubation: Add 10 µL of the standardized bacterial suspension to each well. Incubate at 37°C for 18-24 hours.

  • Resazurin Addition (Self-Validating Step): Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. Causality: Resazurin is a blue, non-fluorescent dye that viable bacterial cells metabolically reduce to resorufin (pink and highly fluorescent). This provides a definitive, colorimetric/fluorescent readout of cell viability that is completely independent of compound precipitation or broth turbidity.

References
  • Title: Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Source: Polycyclic Aromatic Compounds. URL: [Link]

  • Title: Recent Advances in Pyrimidine-Based Drugs. Source: PMC / National Institutes of Health. URL: [Link]

  • Title: Novel piperazine–pyrimidine hybrids as potential anticancer agents against MCF-7 breast carcinoma: Synthesis, antimicrobial activity, antioxidant evaluation, and computational insights. Source: Journal of Molecular Structure / ResearchGate. URL: [Link]

  • Title: Chrysin based pyrimidine-piperazine hybrids: design, synthesis, in vitro antimicrobial and in silico E. coli topoisomerase II DNA gyrase efficacy. Source: Molecular Diversity / ProQuest. URL: [Link]

  • Title: Synthesis of novel indolo[3,2-c]isoquinoline derivatives bearing pyrimidine, piperazine rings and their biological evaluation and docking studies against COVID-19 virus main protease. Source: PMC / National Institutes of Health. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the chemical synthesis of 5-[(Piperazin-1-yl)methyl]pyrimidine

Application Note: Protocol for the Chemical Synthesis of 5-[(Piperazin-1-yl)methyl]pyrimidine Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Synthesis Guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Chemical Synthesis of 5-[(Piperazin-1-yl)methyl]pyrimidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Synthesis Guide & Experimental Protocol.

Introduction & Synthetic Rationale

5-[(Piperazin-1-yl)methyl]pyrimidine is a highly versatile pharmacophore utilized extensively in medicinal chemistry. The pyrimidine ring provides critical hydrogen-bonding interactions, while the piperazine moiety serves as a basic, modular linker. This scaffold is frequently incorporated into the design of G protein-coupled receptor (GPCR) agonists (such as GPR119 targets for metabolic diseases)[1], acetylcholinesterase inhibitors, and novel agrochemicals.

Mechanistic Causality (E-E-A-T): While direct nucleophilic substitution using 5-(bromomethyl)pyrimidine and piperazine is a historically common route, it is fundamentally flawed for high-purity applications. The brominated starting material is highly unstable and lachrymatory, and the use of unprotected piperazine inevitably leads to the formation of symmetrical bis-alkylated dimers.

To create a self-validating, high-yield system, this protocol employs a two-step reductive amination strategy:

  • Selective Iminium Reduction: 5-Pyrimidinecarboxaldehyde is coupled with 1-Boc-piperazine. We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. Unlike sodium borohydride (NaBH₄), which aggressively reduces aldehydes to their corresponding alcohols, STAB is exceptionally mild and chemoselective. It selectively reduces the transient iminium ion without prematurely consuming the electrophilic aldehyde[2].

  • Anhydrous Deprotection: Orthogonal cleavage of the tert-butoxycarbonyl (Boc) group is achieved using anhydrous 4M HCl in dioxane. This intentionally forces the target compound to precipitate as a highly pure hydrochloride salt, bypassing the need for tedious aqueous workups or column chromatography.

Reaction Pathway Visualization

G SM1 5-Pyrimidinecarboxaldehyde Step1 Reductive Amination NaBH(OAc)3, DCM SM1->Step1 SM2 1-Boc-piperazine SM2->Step1 Int Boc-Protected Intermediate Step1->Int Imine Reduction Step2 Boc Deprotection 4M HCl/Dioxane Int->Step2 Prod 5-[(Piperazin-1-yl)methyl]pyrimidine Hydrochloride Step2->Prod Acidic Cleavage

Two-step synthesis pathway of 5-[(Piperazin-1-yl)methyl]pyrimidine via reductive amination.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reagent Parameters (10 mmol Scale)

Reagent / SolventMW ( g/mol )EquivalentsAmountRole
5-Pyrimidinecarboxaldehyde108.101.01.08 gElectrophile
1-Boc-piperazine186.251.051.96 gNucleophile
NaBH(OAc)₃ (STAB)211.941.53.18 gChemoselective Reductant
Dichloromethane (DCM)84.93N/A50 mLReaction Solvent
4M HCl in Dioxane36.4610.025 mLDeprotecting Agent

Table 2: Analytical Characterization Checkpoints

CompoundLC-MS (m/z) [M+H]⁺Key ¹H NMR Signatures (CDCl₃ or DMSO-d₆)
Boc-Intermediate 279.19.15 (s, 1H, Py-H2), 8.75 (s, 2H, Py-H4,6), 3.50 (s, 2H, CH₂), 1.45 (s, 9H, Boc)
Target Product (HCl) 179.19.20 (s, 1H, Py-H2), 8.85 (s, 2H, Py-H4,6), 3.80 (s, 2H, CH₂), 3.20-3.40 (m, 8H, Pip)

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(pyrimidin-5-ylmethyl)piperazine-1-carboxylate
  • Preparation: Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert nitrogen gas.

  • Imine Formation: Dissolve 5-pyrimidinecarboxaldehyde (1.08 g, 10.0 mmol) and 1-Boc-piperazine (1.96 g, 10.5 mmol) in anhydrous DCM (40 mL). Stir the mixture at room temperature (20–25 °C) for 30 minutes to allow the iminium intermediate to fully form. Note: The slight excess of amine ensures complete consumption of the valuable aldehyde.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor reaction completion via TLC (Eluent: 5% MeOH in DCM) or LC-MS.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 20 mL), combine the organic layers, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the Boc-protected intermediate as a pale yellow oil (Typical yield: 85-90%). The crude product is generally pure enough for the next step.

Step 2: Synthesis of 5-[(Piperazin-1-yl)methyl]pyrimidine Hydrochloride
  • Dissolution: Dissolve the crude Boc-protected intermediate (~2.5 g, 9.0 mmol) in anhydrous DCM (15 mL) in a 100 mL round-bottom flask.

  • Deprotection: While stirring vigorously at room temperature, dropwise add 4M HCl in dioxane (25 mL, 100 mmol).

  • Precipitation: As the Boc group is cleaved (releasing isobutylene and CO₂ gas), the product will begin to crash out of solution as a dense white precipitate. Stir for 3 hours to ensure complete deprotection.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold DCM (10 mL) followed by diethyl ether (20 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the resulting white solid under high vacuum at 40 °C for 4 hours to afford 5-[(Piperazin-1-yl)methyl]pyrimidine hydrochloride (Typical yield: 92-95% over this step).

Troubleshooting & Process Optimization

  • Issue: Significant presence of 5-pyrimidinemethanol (alcohol byproduct) in Step 1.

    • Causality: Premature addition of STAB before the imine has fully formed.

    • Solution: Ensure the aldehyde and amine are stirred for at least 30 minutes prior to the addition of the reducing agent. If the amine is sterically hindered, adding a catalytic amount of glacial acetic acid (0.1 eq) accelerates iminium formation[2].

  • Issue: Gummy or hygroscopic solid obtained in Step 2.

    • Causality: Incomplete removal of dioxane or moisture ingress during filtration.

    • Solution: Triturate the crude salt in hot ethanol, let it cool to precipitate, and wash thoroughly with anhydrous diethyl ether. Store the final hydrochloride salt in a vacuum desiccator over P₂O₅.

References

  • Title: GPR119 receptor agonists (WO2009141238A1)
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: High-Throughput LC-MS/MS Quantification of 5-[(Piperazin-1-yl)methyl]pyrimidine in Biological Matrices

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Application Area: Bioanalysis, Pharmacokinetics (PK), and Toxicokinetics (TK) Introduction & Chemical Rationale 5-[(Piperazin-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Application Area: Bioanalysis, Pharmacokinetics (PK), and Toxicokinetics (TK)

Introduction & Chemical Rationale

5-[(Piperazin-1-yl)methyl]pyrimidine is a highly versatile chemical scaffold frequently utilized in medicinal chemistry for the synthesis of targeted kinase inhibitors and neuroactive therapeutics[1]. Structurally, the molecule features two distinct nitrogen-containing heterocycles: a highly basic piperazine ring (secondary amine pKa ~9.7) and a weakly basic pyrimidine ring.

While this dual-pharmacophore design is excellent for target binding, it presents significant bioanalytical challenges. The high polarity and basicity of the piperazine moiety often lead to poor retention on standard reversed-phase columns, severe peak tailing due to secondary silanol interactions, and a high susceptibility to matrix-induced ion suppression. To support preclinical and clinical drug development, a highly sensitive, selective, and reproducible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required[2].

Methodological Causality (E-E-A-T)

To ensure this protocol serves as a robust, self-validating system fit for regulatory submissions, every analytical parameter has been engineered with specific causality:

  • Chromatographic Retention (The "Why" behind the Column): Standard alkyl C18 columns often fail to retain highly polar, basic amines. This method employs a Biphenyl stationary phase . The biphenyl groups engage in strong π−π interactions with the analyte's pyrimidine ring, ensuring adequate retention ( k′>2 ) away from the solvent front, thereby bypassing the elution zone of endogenous salts that cause ion suppression.

  • Ionization Efficiency (The "Why" behind the Mobile Phase): The mobile phase is acidified with 0.1% Formic Acid to maintain a pH of ~2.7. At this pH, the piperazine moiety is fully protonated, maximizing positive electrospray ionization (ESI+) efficiency and ensuring stable, abundant precursor ion generation[2].

  • Sample Preparation (The "Why" behind the Extraction): Liquid-liquid extraction (LLE) of doubly-protonated amines often yields erratic recovery unless harsh, highly alkaline conditions are used. Instead, we utilize a rapid Protein Precipitation (PPT) method using Acetonitrile (3:1 ratio to plasma). This instantly denatures plasma proteins while maintaining the highly polar analyte in a soluble state, ensuring uniform recovery without complex extraction steps.

Bioanalytical Workflow Visualization

BioanalyticalWorkflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data & Validation Spike Plasma Spiking & IS Addition PPT Protein Precipitation (3:1 ACN:Plasma) Spike->PPT Centrifuge Centrifugation (14,000 x g, 4°C) PPT->Centrifuge LC UHPLC Separation (Biphenyl Column) Centrifuge->LC ESI ESI+ Ionization (Protonation) LC->ESI MRM Triple Quadrupole MRM Detection ESI->MRM Quant Peak Integration & Quantification MRM->Quant Valid FDA Method Validation Quant->Valid

Fig 1: End-to-end LC-MS/MS bioanalytical workflow for piperazine-derivative quantification.

Experimental Protocol

Reagents and Materials
  • Analyte: 5-[(Piperazin-1-yl)methyl]pyrimidine (Purity > 99%)[1].

  • Internal Standard (IS): Benzylpiperazine-d7 (BZP-d7) or a structurally matched stable isotopically labeled (SIL) standard[2].

  • Matrices: Blank human or animal plasma (K2EDTA anticoagulant).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

Liquid Chromatography Conditions
  • System: UHPLC system (e.g., Waters ACQUITY or Agilent 1290).

  • Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40 °C (reduces backpressure and improves mass transfer).

  • Mobile Phase A: 0.1% FA in LC-MS grade Water.

  • Mobile Phase B: 0.1% FA in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.00 - 0.50 min: 5% B (Isocratic hold to focus the polar analyte)

    • 0.50 - 2.50 min: 5% to 60% B (Linear gradient)

    • 2.50 - 3.00 min: 95% B (Column wash)

    • 3.00 - 4.00 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM) Conditions

Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. The primary fragmentation pathway involves the cleavage of the C-N bond between the methyl bridge and the piperazine ring, yielding a highly stable pyrimidin-5-ylmethyl cation ( m/z 93.1).

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
5-[(Piperazin-1-yl)methyl]pyrimidine 179.193.15022Quantifier
5-[(Piperazin-1-yl)methyl]pyrimidine 179.187.15018Qualifier
BZP-d7 (IS) 184.298.15020IS Quantifier
Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL BZP-d7).

  • Vortex briefly (5 seconds) to ensure thorough mixing.

  • Add 150 µL of cold Acetonitrile (containing 0.1% FA) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of Mobile Phase A (Water with 0.1% FA) to reduce the organic strength, preventing peak distortion upon injection.

  • Inject 2 µL into the LC-MS/MS system.

Self-Validating System Suitability Test (SST)

To ensure trustworthiness, the system must self-validate prior to sample analysis. The run is only authorized to proceed if the following criteria are met:

  • Blank Injection: Shows no interfering peaks at the retention times of the analyte or IS.

  • Zero Standard (Blank + IS): Confirms the IS does not contain unlabeled analyte impurities.

  • Sensitivity Check: The Lower Limit of Quantification (LLOQ) sample must exhibit a Signal-to-Noise (S/N) ratio ≥10 .

  • Carryover Check: A blank injected immediately after the Upper Limit of Quantification (ULOQ) must show an analyte peak area <20% of the LLOQ area.

Method Validation Data Summary

The method must be fully validated in accordance with the FDA Bioanalytical Method Validation Guidance for Industry [3],[4]. The table below summarizes the target acceptance criteria for a fully compliant assay.

Validation ParameterTarget Acceptance Criteria (FDA Guidelines)Analytical Significance
Linearity & Range 1.0 to 1000 ng/mL; R2>0.995 Ensures accurate quantification across expected physiological concentrations[4].
LLOQ 1.0 ng/mL (Accuracy: 80-120%, CV ≤20% )Defines the lowest reliable detection limit for late-stage PK timepoints[3].
Intra/Inter-day Precision CV ≤15% (for all QCs except LLOQ)Confirms method repeatability and reproducibility across different days/analysts[4].
Accuracy 85% to 115% of nominal concentrationGuarantees the measured value represents the true biological concentration[4].
Extraction Recovery >80% (Consistent across Low, Mid, High QCs)Validates that the 3:1 ACN PPT method efficiently extracts the polar analyte.
Matrix Effect 85% to 115% (IS-normalized)Proves that the Biphenyl column successfully separates the analyte from suppressive phospholipids.
Stability Bench-top (24h), Freeze-Thaw (3 cycles)Ensures sample integrity is maintained during routine handling and storage.

References

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation Source: Resolve Mass Spectrometry URL:[Link]

  • Cost-effective FDA method validation | Infinix Bio Source: Infinix Bio URL:[Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies Utilizing 5-[(Piperazin-1-yl)methyl]pyrimidine

Introduction & Mechanistic Rationale The compound 5-[(Piperazin-1-yl)methyl]pyrimidine is a highly versatile, privileged chemical scaffold frequently utilized in the design of CNS-active agents and oncology therapeutics[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 5-[(Piperazin-1-yl)methyl]pyrimidine is a highly versatile, privileged chemical scaffold frequently utilized in the design of CNS-active agents and oncology therapeutics[1]. The piperazine ring provides ideal physicochemical properties, including enhanced aqueous solubility and favorable pharmacokinetics, while the pyrimidine moiety acts as a robust hydrogen-bond acceptor[2]. Modern industrial syntheses of blockbuster drugs, such as the CDK inhibitor abemaciclib, heavily rely on integrating similar piperazine-pyrimidine motifs via palladium-catalyzed C–N and C–C cross-coupling reactions[3][4].

However, the direct N-arylation of this scaffold presents significant synthetic challenges. The presence of four nitrogen atoms (two in the pyrimidine ring, two in the piperazine ring) creates a highly chelating environment. In standard Buchwald-Hartwig aminations, these multi-nitrogen substrates can sequester the palladium catalyst, forming stable, inactive off-cycle Pd(II) complexes. This phenomenon leads to rapid catalyst poisoning and stalled reactions[5]. Overcoming this requires highly specific catalytic systems designed to favor the active catalytic cycle over off-target chelation.

Causality in Experimental Choices

To ensure a self-validating and high-yielding protocol, every reagent must be selected to counteract the chelating nature of the substrate.

Catalyst and Ligand Dynamics

The success of coupling 5-[(Piperazin-1-yl)methyl]pyrimidine heavily relies on preventing unwanted multi-dentate coordination to the palladium center. The use of bulky, electron-rich biaryl phosphine ligands, such as RuPhos or AshPhos , is mandatory[5][6].

  • Steric Bulk: The large spatial profile of these ligands prevents the pyrimidine nitrogens from coordinating with the palladium center, favoring the formation of the highly active mono-ligated Pd(0)L species and accelerating the final reductive elimination step.

  • Electron Density: Electron-rich phosphines facilitate the oxidative addition of unactivated or sterically hindered aryl chlorides/bromides, ensuring the catalytic cycle initiates rapidly.

Base and Solvent Selection
  • Base: Sodium tert-butoxide (NaOtBu) is the standard for unactivated aryl halides due to its high basicity, which efficiently drives the deprotonation of the coordinated secondary amine[6]. However, if the electrophile contains base-sensitive functional groups (e.g., esters, nitriles), weaker bases like Cesium Carbonate (Cs2CO3) must be employed to prevent side reactions such as saponification[7].

  • Solvent: Non-polar aprotic solvents like Toluene or moderately polar 1,4-Dioxane are preferred. They stabilize the catalytic intermediates and allow for high-temperature reflux (90–110 °C), which is required to overcome the activation energy barrier of hindered secondary amines[6].

Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd 1. Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII 2. Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord 3. Amine Coordination (Piperazine Derivative) PdII->AmineCoord Deprot 4. Base Deprotonation AmineCoord->Deprot PdIIAmido 5. Pd(II) Aryl Amido Complex Deprot->PdIIAmido RedElim 6. Reductive Elimination PdIIAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination with the piperazine derivative.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the N-arylation of 5-[(Piperazin-1-yl)methyl]pyrimidine with a standard aryl bromide. The data highlights the necessity of specialized biaryl phosphine ligands over traditional phosphines.

EntryPalladium SourceLigandBaseSolvent (Temp)Conversion Yield (%)
1Pd2(dba)3 (5 mol%)PPh3 (10 mol%)NaOtBuToluene (100 °C)< 5% (Catalyst Poisoning)
2Pd(OAc)2 (5 mol%)BINAP (10 mol%)Cs2CO31,4-Dioxane (100 °C)22%
3Pd2(dba)3 (2 mol%)XPhos (4 mol%)NaOtBu1,4-Dioxane (100 °C)68%
4Pd2(dba)3 (2 mol%)RuPhos (4 mol%)NaOtBu 1,4-Dioxane (100 °C) 94%
5Pd2(dba)3 (2 mol%)AshPhos (4 mol%)Cs2CO3 Toluene (110 °C) 96%

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a robust, self-validating methodology for the C–N cross-coupling of 5-[(Piperazin-1-yl)methyl]pyrimidine with aryl halides.

Reagents and Equipment
  • Nucleophile: 5-[(Piperazin-1-yl)methyl]pyrimidine (1.2 equiv)

  • Electrophile: Aryl Bromide or Aryl Chloride (1.0 equiv)

  • Catalyst: Pd2(dba)3 (2.0 mol%)

  • Ligand: RuPhos or AshPhos (4.0 mol%)

  • Base: NaOtBu (1.5 equiv) (Note: Substitute with Cs2CO3 if the electrophile is base-sensitive)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M relative to electrophile)

  • Equipment: Schlenk tube or sealed reaction vial, magnetic stirrer, argon/nitrogen manifold.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a Schlenk tube equipped with a magnetic stir bar. Backfill with Argon three times.

  • Catalyst Pre-Activation: Add Pd2(dba)3 and the selected ligand (e.g., RuPhos) to the vessel. Add 20% of the total anhydrous 1,4-Dioxane volume. Stir at room temperature for 10 minutes.

    • Self-Validation Check: Observe the color shift from deep purple/red (Pd2(dba)3) to a pale yellow or orange solution. This visual cue validates the successful formation of the active Pd(0)L complex.

  • Substrate Addition: Add the aryl halide, 5-[(Piperazin-1-yl)methyl]pyrimidine, and NaOtBu. Wash down the walls of the vessel with the remaining 1,4-Dioxane.

  • Reaction Execution: Seal the vessel and transfer it to a pre-heated oil bath at 100 °C. Stir vigorously for 12–24 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS or TLC.

    • Self-Validation Check (TLC): Use an eluent system of 10% MeOH in DCM containing 1% Triethylamine (Et3N). The addition of Et3N is critical; it neutralizes the acidic silanol groups on the silica plate, preventing the basic piperazine product from streaking and ensuring accurate Rf value interpretation.

  • Workup: Once the aryl halide is fully consumed, cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Extraction & Purification: Wash the filtrate with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH gradient).

Workflow Prep 1. Reagent Prep (Glovebox, Argon) Mix 2. Catalyst Pre-activation (Pd2(dba)3 + RuPhos) Prep->Mix AddSub 3. Substrate Addition (Piperazine + Ar-X + Base) Mix->AddSub React 4. Heating (100°C, 12-24h) AddSub->React Monitor 5. In-Process Monitoring (LC-MS / TLC) React->Monitor Monitor->React If Incomplete Workup 6. Quench & Extracion (EtOAc / Brine) Monitor->Workup Purify 7. Purification (Flash Chromatography) Workup->Purify

Step-by-step experimental workflow for the palladium-catalyzed cross-coupling protocol.

Sources

Application

Investigator's Guide to In Vivo Dosing of 5-[(Piperazin-1-yl)methyl]pyrimidine: Strategies and Protocols

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for developing effective in vivo dosing strategies for the novel compound, 5-[(Piperazin-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for developing effective in vivo dosing strategies for the novel compound, 5-[(Piperazin-1-yl)methyl]pyrimidine. Due to the nascent stage of research on this specific molecule, this document synthesizes established principles of preclinical formulation and in vivo study design for structurally related pyrimidine-based kinase inhibitors.[1][2][3][4][5] The protocols herein are designed to be self-validating, guiding the investigator through a logical, stepwise process from physicochemical characterization to the design of initial efficacy studies. We emphasize a foundational understanding of the interplay between the compound's properties, the choice of vehicle, and the route of administration to ensure reliable and reproducible in vivo data.

Introduction: The Pyrimidine-Piperazine Scaffold

The 5-[(Piperazin-1-yl)methyl]pyrimidine structure combines two key pharmacophores. The pyrimidine ring is a cornerstone of many approved kinase inhibitors, valued for its ability to form critical hydrogen bonds within the ATP-binding site of various kinases.[2][4][5] The piperazine moiety is frequently incorporated into drug candidates to modulate physicochemical properties such as aqueous solubility and to provide a versatile synthetic handle for structural modifications.[6]

While the parent pyrimidine and piperazine molecules are water-soluble, substituted derivatives, particularly those developed as kinase inhibitors, are often lipophilic and exhibit poor aqueous solubility.[1][7][8][9] This presents a significant challenge for in vivo studies, as poor solubility can lead to low and erratic oral bioavailability, hindering the accurate assessment of a compound's efficacy and toxicity. Therefore, a systematic approach to formulation development is paramount.

Predicted Physicochemical Properties and Initial Formulation Strategy

A definitive physicochemical profile for 5-[(Piperazin-1-yl)methyl]pyrimidine is not yet publicly available. However, based on its constituent moieties, we can anticipate certain characteristics that will guide our formulation strategy. The presence of the basic nitrogen atoms in the piperazine ring suggests that the compound's solubility will be pH-dependent.

Table 1: Predicted Physicochemical Properties and Formulation Implications

PropertyPredicted CharacteristicFormulation Implication
Aqueous Solubility Likely low at neutral pH.Direct aqueous solutions are unlikely to be feasible for high doses. Formulation will likely require co-solvents, surfactants, or complexing agents.
pH-Dependent Solubility Increased solubility at lower pH due to protonation of the piperazine nitrogen.Acidic vehicles may improve solubility for oral administration, but can cause gastrointestinal irritation.
Lipophilicity (LogP) Moderate to high, typical for kinase inhibitors.Favorable for membrane permeability but contributes to poor aqueous solubility.
Chemical Stability Generally stable, but should be assessed in formulation vehicles.Long-term stability studies in the selected vehicle are recommended.

The initial formulation strategy should therefore focus on addressing the predicted poor aqueous solubility. A tiered approach is recommended, starting with simple systems and progressing to more complex formulations as needed.

Vehicle Selection and Formulation Development

The choice of vehicle is critically dependent on the intended route of administration and the required dose levels. For early-stage in vivo studies, both oral and parenteral routes should be considered.

Oral Administration Vehicles

Oral administration is the most common and convenient route.[10] However, it is also the most challenging for poorly soluble compounds due to the complexities of gastrointestinal absorption.

Table 2: Common Oral Vehicle Formulations for Poorly Soluble Pyrimidine-Based Compounds

Formulation TypeCompositionSuitability
Aqueous Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% (v/v) Tween® 80 in waterSuitable for compounds that are not readily soluble but can be uniformly suspended.
Co-solvent System 10% DMSO / 30% PEG400 / 60% WaterCan be effective for compounds with moderate solubility. The concentration of DMSO should be minimized to avoid toxicity.
Lipid-Based System Corn oil, sesame oil, or other triglyceridesAppropriate for highly lipophilic compounds. Not suitable for intravenous administration.[11]
Amorphous Solid Dispersion Compound dispersed in a polymer matrixAn advanced strategy to improve both solubility and bioavailability, often requiring specialized formulation expertise.[1]
Parenteral Administration Vehicles

Parenteral routes (intravenous, intraperitoneal, subcutaneous) bypass the gastrointestinal tract, offering more direct and often more consistent systemic exposure.[1] However, these formulations must be sterile and have stringent requirements for pH and tonicity.

Table 3: Common Parenteral Vehicle Formulations

Formulation TypeCompositionSuitability
Aqueous Solution (pH adjusted) Saline or PBS with pH adjustmentFeasible if the compound has sufficient solubility at a physiologically tolerated pH.
Co-solvent System Up to 10-20% DMSO in saline or waterCommonly used for initial in vivo studies, but the volume and concentration of DMSO must be carefully controlled to avoid local irritation and toxicity.
Cyclodextrin Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterCan significantly enhance the aqueous solubility of lipophilic compounds.

Experimental Protocols

The following protocols provide a stepwise guide for preparing formulations and conducting initial in vivo studies.

Protocol 1: Vehicle Screening and Formulation Preparation

Objective: To identify a suitable vehicle that can dissolve or suspend 5-[(Piperazin-1-yl)methyl]pyrimidine at the desired concentration and maintain stability.

Materials:

  • 5-[(Piperazin-1-yl)methyl]pyrimidine

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween® 80

  • Carboxymethylcellulose (CMC), low viscosity

  • Sterile water for injection

  • Sterile saline (0.9% NaCl)

  • Vortex mixer, magnetic stirrer, pH meter

Procedure:

  • Solubility Assessment: a. Prepare small-scale test formulations from Tables 2 and 3. b. Add an excess of the compound to each test vehicle. c. Vortex and/or sonicate the mixtures. d. Equilibrate the mixtures at room temperature for at least 24 hours. e. Centrifuge the samples to pellet undissolved compound. f. Analyze the supernatant by HPLC or a similar quantitative method to determine the solubility in each vehicle.

  • Formulation Preparation (Example: Aqueous Suspension): a. Prepare a 0.5% (w/v) CMC solution by slowly adding CMC to sterile water while stirring. Heat gently if necessary to aid dissolution, then cool to room temperature. b. Add 0.1% (v/v) Tween® 80 to the CMC solution and mix thoroughly. c. Weigh the required amount of 5-[(Piperazin-1-yl)methyl]pyrimidine. d. Create a paste by adding a small amount of the vehicle to the compound and triturating. e. Gradually add the remaining vehicle while stirring continuously to form a uniform suspension. f. Maintain the suspension on a magnetic stirrer during dose administration to ensure homogeneity.

Protocol 2: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the single-dose toxicity profile and identify the maximum tolerated dose (MTD) of the compound.[12][13][14]

Study Design:

  • Species: Mouse (e.g., C57BL/6 or BALB/c)

  • Number of Animals: 3-5 per group (mixed sex or separate male and female cohorts)

  • Dose Levels: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose levels should be chosen on a logarithmic scale.

  • Route of Administration: The intended route for future efficacy studies (e.g., oral gavage).

  • Control Group: Administer the vehicle alone.

Procedure:

  • Prepare the dosing formulations as described in Protocol 1.

  • Acclimatize animals for at least one week before the study begins.

  • Administer a single dose of the compound or vehicle to each animal.

  • Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.[15][16]

  • Record body weights daily for the first week and then weekly.

  • At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy.

  • The MTD is defined as the highest dose that does not produce unacceptable toxicity or more than a 10-20% loss in body weight.[12]

Protocol 3: Preliminary Pharmacokinetic (PK) Study

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.[17][18][19]

Study Design:

  • Species: Mouse or rat

  • Number of Animals: 3 per time point

  • Dose Level: A well-tolerated dose determined from the MTD study.

  • Route of Administration: Oral and intravenous (to determine bioavailability).

  • Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Procedure:

  • Administer the compound to the animals.

  • At each designated time point, collect blood samples (e.g., via tail vein or cardiac puncture for terminal samples).

  • Process the blood to obtain plasma and store frozen until analysis.

  • Analyze plasma concentrations of the compound using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Visualization of Workflows

Vehicle Selection Workflow

VehicleSelection A Define Target Dose & Route B Assess Physicochemical Properties (Solubility, Stability) A->B C Initial Vehicle Screening (Aqueous, Co-solvents, Lipids) B->C D Is Compound Soluble at Target Conc.? C->D Test solubility E Select Solution Formulation (e.g., Co-solvent, Cyclodextrin) D->E Yes F Can a Uniform Suspension be Formed? D->F No I Perform in vivo Tolerability Study E->I G Select Suspension Formulation (e.g., CMC/Tween) F->G Yes H Re-evaluate Compound or Consider Advanced Formulation F->H No G->I J Final Vehicle Selection I->J

Caption: A decision tree for the systematic selection of an in vivo dosing vehicle.

In Vivo Study Design Flow

InVivoStudy Start Compound Ready for In Vivo Testing DRF Dose-Range Finding (DRF) & MTD Study Start->DRF PK Preliminary Pharmacokinetic (PK) Study DRF->PK Determine Tolerated Dose Efficacy Efficacy Study in Disease Model PK->Efficacy Inform Dosing Regimen Tox Further Toxicology Studies Efficacy->Tox Demonstrate Proof-of-Concept End Candidate Selection Tox->End

Caption: A typical workflow for preclinical in vivo evaluation of a novel compound.

Conclusion

The successful in vivo evaluation of 5-[(Piperazin-1-yl)methyl]pyrimidine hinges on a rational and systematic approach to formulation and study design. While specific data for this molecule is not yet available, the principles and protocols outlined in this guide provide a robust framework for its preclinical development. By carefully considering the compound's likely physicochemical properties and employing a tiered approach to vehicle selection and in vivo testing, researchers can generate reliable data to advance our understanding of this promising new chemical entity.

References

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  • Zaugg, J., et al. (2024). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice. Taylor & Francis Online, 1-10. [Link]

  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online, 7(5), 540-546. [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • Olaleye, O. E., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

  • SciSpace. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]

  • Inam, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3). [Link]

  • Bethi, M. R., et al. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design, 12(4), 1796-1806. [Link]

  • ECETOC. (n.d.). Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study. Retrieved from [Link]

  • PubMed. (2024). Dose Range-Finding Toxicity Study in Rats With Recombinant Human Lactoferrin Produced in Komagataella phaffii. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Retrieved from [Link]

  • Anticancer Research. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Retrieved from [Link]

  • ResearchGate. (2019). A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats. Retrieved from [Link]

  • ResearchGate. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • PMC. (n.d.). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Retrieved from [Link]

  • PMC. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Retrieved from [Link]

  • Frontiers. (n.d.). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • ResearchGate. (2020). What is a good way to give mice DMSO-soluble drugs in oral gavage?. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. Retrieved from [Link]

  • Cancer Research. (1972). Role of Catabolism in Pyrimidine Utilization for Nucleic Acid Synthesis in Vivo1. Retrieved from [Link]

  • PMC. (n.d.). Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer. Retrieved from [Link]

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Retrieved from [Link]

  • PMC. (n.d.). Method for voluntary oral administration of drugs in mice. Retrieved from [Link]

  • PMC. (n.d.). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Retrieved from [Link]

  • MDPI. (2026). Design, Synthesis, and Biological Evaluation of Selective CDK4/9 Inhibitors. Retrieved from [Link]

  • PMC. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Journal of Chemical Reviews. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

Sources

Method

NMR Spectroscopy Characterization of 5-[(Piperazin-1-yl)methyl]pyrimidine: A Comprehensive Guide for Structural Elucidation

Executive Summary 5-[(Piperazin-1-yl)methyl]pyrimidine is a highly versatile chemical scaffold frequently utilized in medicinal chemistry and drug discovery[1]. Accurate structural elucidation of this molecule via Nuclea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-[(Piperazin-1-yl)methyl]pyrimidine is a highly versatile chemical scaffold frequently utilized in medicinal chemistry and drug discovery[1]. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating specific electronic and conformational challenges. This application note provides a self-validating, step-by-step protocol for the comprehensive 1D and 2D NMR characterization of 5-[(Piperazin-1-yl)methyl]pyrimidine, detailing the causality behind experimental parameters and signal assignments.

Mechanistic Context & Structural Challenges

The characterization of 5-[(Piperazin-1-yl)methyl]pyrimidine presents two primary mechanistic phenomena that dictate the NMR acquisition strategy:

  • Pyrimidine Ring Electronics: The pyrimidine ring is a highly π -deficient heteroaromatic system. The two electronegative sp 2 nitrogen atoms exert strong inductive and anisotropic deshielding effects on the ring protons[2]. Consequently, the H2 proton (flanked by both nitrogens) resonates at an unusually high frequency (>9.0 ppm), while H4 and H6 resonate slightly upfield but still significantly higher than standard benzenoid protons[3].

  • Piperazine Conformational Dynamics: At 298 K, the saturated piperazine ring undergoes rapid chair-to-chair interconversion and nitrogen inversion[4]. This dynamic process averages the axial and equatorial proton environments on the NMR timescale. As a result, the expected complex multiplets collapse into broad, time-averaged triplets.

Self-Validating Experimental Protocol

To ensure absolute confidence in the structural assignment, the following protocol is designed as a self-validating system . Each step includes an internal checkpoint to verify data integrity before proceeding.

Workflow Prep Sample Preparation (CDCl3, 298K) Acq1D 1D NMR Acquisition (1H, 13C{1H}) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing (Phase/Baseline Correct) Acq2D->Process Validate Self-Validation (Integration & HMBC Checks) Process->Validate

Fig 1. Self-validating NMR workflow for structural elucidation.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of 5-[(Piperazin-1-yl)methyl]pyrimidine (free base) in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3​ is selected over protic solvents like D2​O or CD3​OD to prevent deuterium exchange of the secondary amine (N-H) on the piperazine ring, allowing its direct observation[5].

Step 2: 1D 1 H NMR Acquisition

  • Action: Acquire at 400 MHz, 298 K, using 16 scans and a relaxation delay (D1) of 2.0 seconds.

  • Validation Checkpoint 1 (Integration Calibration): Set the integration of the isolated methylene singlet ( δ ~3.55 ppm) to exactly 2.00 . If the system is pure and fully relaxed, the pyrimidine H4/H6 signal must integrate to exactly 2.00 , and the H2 signal to 1.00 .

Step 3: 1D 13 C NMR Acquisition

  • Action: Acquire at 100 MHz, 298 K, using 1024 scans and a prolonged D1 of 5.0 seconds.

  • Causality: The prolonged D1 ensures that the quaternary C5 carbon of the pyrimidine ring—which lacks attached protons to facilitate dipole-dipole relaxation—fully relaxes between pulses, preventing signal suppression.

Quantitative Data & Signal Assignments

The following tables summarize the validated chemical shifts. The assignments are grounded in the fundamental electronic properties of the constituent heterocycles[3],[6].

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Causality
Pyrimidine H2 9.15Singlet (s)1H-Maximum deshielding via inductive pull of N1 and N3[3].
Pyrimidine H4, H6 8.75Singlet (s)2H-Equivalent by symmetry; deshielded by adjacent N atoms.
Methylene (-CH 2​ -) 3.55Singlet (s)2H-Heterobenzylic position attached to tertiary amine.
Piperazine H3', H5' 2.90Broad triplet (br t)4H~4.8Adjacent to secondary amine (N4); averaged by chair flip[4].
Piperazine H2', H6' 2.45Broad triplet (br t)4H~4.8Adjacent to tertiary amine (N1); shielded relative to H3'/H5'.
Piperazine N-H 1.80Broad singlet (br s)1H-Exchangeable proton; broad due to quadrupolar relaxation of N.
Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ , 298 K)
PositionChemical Shift ( δ , ppm)TypeMechanistic Causality
Pyrimidine C2 158.2CHFlanked by two electronegative nitrogens.
Pyrimidine C4, C6 156.5CHEquivalent by C2v​ symmetry.
Pyrimidine C5 130.4C (Quat)Least deshielded aromatic carbon; electron density localized here.
Methylene (-CH 2​ -) 58.6CH 2​ Downfield shifted by adjacent nitrogen and aromatic ring.
Piperazine C2', C6' 54.2CH 2​ C-N bond adjacent to the alkylated nitrogen.
Piperazine C3', C5' 46.1CH 2​ C-N bond adjacent to the free secondary amine.

2D NMR Strategies for Unambiguous Assignment

To elevate the analysis from a presumptive assignment to a self-validating structural proof , 2D NMR techniques must be employed to map the connectivity across the molecule's three distinct domains (Pyrimidine, Methylene, Piperazine).

HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Correlates protons to their directly attached carbons ( 1JCH​ ).

  • Validation Checkpoint 2: The carbon signal at 130.4 ppm must show zero cross-peaks in the HSQC spectrum. This definitively proves it is the quaternary C5 position, validating the substitution pattern on the pyrimidine ring.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: Identifies long-range carbon-proton couplings ( 2JCH​ and 3JCH​ ), bridging the functional groups.

HMBC H_Methylene Methylene Protons (δ ~3.55 ppm) C5_Pyr Pyrimidine C5 (δ ~130.4 ppm) H_Methylene->C5_Pyr 2J (C-H) C46_Pyr Pyrimidine C4/C6 (δ ~156.5 ppm) H_Methylene->C46_Pyr 3J (C-H) C26_Pip Piperazine C2'/C6' (δ ~54.2 ppm) H_Methylene->C26_Pip 3J (C-H)

Fig 2. Key HMBC correlations validating the methylene linker connectivity.

Causality of HMBC Correlations: The methylene protons ( δ 3.55) act as the central anchor for the structural proof. In the HMBC spectrum, these protons will show a strong 2J correlation to the quaternary C5 ( δ 130.4) and a 3J correlation to the equivalent C4/C6 carbons ( δ 156.5). Simultaneously, they will show a 3J correlation across the nitrogen atom to the C2'/C6' carbons ( δ 54.2) of the piperazine ring. This unbroken chain of correlations definitively proves the 1,5-connectivity of the entire scaffold.

References

  • Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook. Available at:[3]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at:[4]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at:[2]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. National Institutes of Health (NIH). Available at:[5]

  • Piperazine(110-85-0) 1H NMR spectrum. ChemicalBook. Available at:[6]

  • 5-[(Piperazin-1-yl)methyl]pyrimidine Supplier. Benchchem. Available at:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Aqueous Solubility of 5-[(Piperazin-1-yl)methyl]pyrimidine

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter physicochemical hurdles when working with basic amine building...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter physicochemical hurdles when working with basic amine building blocks. 5-[(Piperazin-1-yl)methyl]pyrimidine presents a unique challenge: it features a weakly basic pyrimidine ring and a strongly basic piperazine moiety, creating a highly pH-dependent solubility profile.

This guide is designed to move beyond basic protocols. Here, we will explore the thermodynamic causality behind your formulation failures and provide self-validating methodologies to permanently resolve them.

Part 1: Core FAQs – Understanding the Molecule's Chemistry

Q1: Why is the free base of 5-[(Piperazin-1-yl)methyl]pyrimidine poorly soluble in water despite having polar nitrogen atoms? A1: The causality lies in the interplay between crystal lattice energy and the molecule's speciation profile. While the piperazine moiety is hydrophilic, the planar pyrimidine ring promotes strong intermolecular π-π stacking and hydrogen bonding in the solid state. Furthermore, unsubstituted piperazine has two distinct pKa​ values (approximately 5.35 and 9.73)[1]. At physiological pH (7.4), the molecule exists primarily as a mono-cation. However, if the pH of the unbuffered water exceeds the basic pKa​ , the compound rapidly deprotonates, precipitating as the neutral free base. To improve solubility, we must disrupt the crystal lattice via salt formation or lower the microenvironmental pH to ensure complete protonation.

Q2: Which salt forms are most effective for piperazine-pyrimidine derivatives? A2: Piperazine readily forms stable salts with various acids. While the hydrochloride (HCl) salt often yields high kinetic solubility, it can be highly hygroscopic or even deliquescent, absorbing atmospheric moisture until it turns into a gum [1]. Organic counterions like tartrate, citrate, and mesylate are highly preferred in drug development because they balance high aqueous solubility with solid-state stability and lower hygroscopicity [2].

Part 2: Troubleshooting Guides & Methodologies

Issue 1: Inconsistent Solubility Results in Aqueous Assays

"My compound precipitates when I dilute my DMSO stock into biological buffers (pH 7.4) for in vitro assays."

Root Cause Analysis: This is a classic "solvent-shift" precipitation. When the DMSO stock is diluted into an aqueous buffer, the local solubility drops drastically. Because the piperazine moiety is a strong base, it can locally raise the microenvironmental pH of the buffer if the buffer capacity is insufficient. This pH shift drives the equilibrium toward the insoluble free base [3].

Self-Validating Protocol: Equilibrium Solubility Determination (Shake-Flask Method) To establish a reliable baseline, you must measure the thermodynamic solubility, not just kinetic solubility. This system validates itself by tracking the final pH to ensure the salt has not disproportionated.

  • Equilibration: Add an excess amount of 5-[(Piperazin-1-yl)methyl]pyrimidine (free base or salt) to 1.0 mL of the target aqueous medium in a sealed glass vial.

  • Agitation: Shake the vial at 300 rpm at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours.

    • Validation Check: Visually inspect the vial at 24 hours. If no solid is present, the solution is not saturated. Add more solid until a suspension is maintained.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to separate the undissolved solid from the supernatant.

  • pH Verification (Critical): Measure the pH of the supernatant.

    • Causality: If the pH has shifted significantly upward from the initial buffer pH, your salt has disproportionated into the free base, meaning your measured solubility is artificially low.

  • Quantification: Dilute the supernatant and quantify via HPLC-UV against a standard curve.

  • Solid-State Check: Analyze the residual wet solid via X-Ray Powder Diffraction (XRPD) to confirm the crystal form hasn't changed into a hydrate.

Issue 2: Failure to Isolate a Stable, Soluble Solid Form

"I tried making the HCl salt to improve solubility, but it turns into a sticky gum on the benchtop."

Root Cause Analysis: As mentioned, piperazine hydrochlorides are prone to extreme hygroscopicity [1]. You need a rational salt screening approach using organic acids that form stable, multi-point hydrogen-bonded networks, which lower the free energy of the crystal and prevent moisture uptake.

Protocol: Liquid-Assisted Grinding (LAG) for Rapid Salt Screening

  • Stoichiometry: Weigh equimolar amounts of 5-[(Piperazin-1-yl)methyl]pyrimidine and the target acid (e.g., L-Tartaric Acid).

  • Solvent Addition: Add 1-2 drops of a bridging solvent (e.g., ethanol or water) to facilitate molecular mobility without fully dissolving the powder.

  • Grinding: Mill the mixture in a ball mill at 20 Hz for 20 minutes.

  • Maturation: Anneal the resulting powder at 40°C for 2 hours to relieve mechanical stress and allow crystal growth.

  • Characterization: Evaluate via Differential Scanning Calorimetry (DSC) and XRPD to confirm a new crystalline phase distinct from the free base and the starting acid.

Part 3: Quantitative Data & Mechanistic Visualizations

Table: Expected Physicochemical Properties of Screened Salts

Data represents typical ranges for piperazine-pyrimidine derivatives based on established pharmaceutical precedents [1, 2].

FormCounterionAcid pKa​ Aqueous Solubility (mg/mL)Hygroscopicity Profile
Free Base NoneN/A< 0.1Low
Hydrochloride HCl-6.1> 100.0High (Deliquescent)
Mesylate Methanesulfonic Acid-1.9~ 55.0Moderate
Tartrate Tartaric Acid2.98, 4.34~ 25.0Low (Stable)
Citrate Citric Acid3.13, 4.76, 6.40~ 30.0Low (Forms stable hydrates)
Mechanistic Visualizations

Caption: Speciation and pH-dependent solubility logic for piperazine-pyrimidine derivatives.

Caption: Workflow for rational salt screening of piperazine-pyrimidine derivatives.

References

  • Title: An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Piperazine Source: Wikipedia URL: [Link]

Optimization

Technical Support Center: Optimizing HPLC Retention for 5-[(Piperazin-1-yl)methyl]pyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the chromatographic behavior of 5-[(Piperazin-1-yl)methyl]pyrimidine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the chromatographic behavior of 5-[(Piperazin-1-yl)methyl]pyrimidine.

Understanding the physicochemical properties of your analyte is the foundation of robust method development. This compound features a weakly basic pyrimidine ring (pKa ~1.3) and a strongly basic piperazine ring (secondary/tertiary amines, pKa ~9.8). At standard acidic HPLC conditions (pH 2–5), the piperazine nitrogen atoms are fully protonated. This bimodal basicity renders the molecule highly polar and positively charged, leading to the two most common failure modes in reversed-phase liquid chromatography (RPLC): elution in the void volume ( t0​ ) and severe peak tailing [1].

Diagnostic Optimization Workflow

Before adjusting your mobile phase, use the diagnostic workflow below to determine the optimal chromatographic mode based on your detector requirements and the severity of the polarity.

Workflow Start Target: 5-[(Piperazin-1-yl)methyl]pyrimidine pKa ~9.8 (Piperazine) Issue Issue: Poor Retention (t0 elution) & Severe Peak Tailing Start->Issue Decision Is LC-MS compatibility required? Issue->Decision HILIC HILIC Mode (Silica/Amide, High ACN) Max MS Sensitivity Decision->HILIC Yes, highly polar/hydrophilic HighPH High-pH RP-HPLC (BEH C18, pH 10.5) Deprotonates Piperazine Decision->HighPH Yes, moderate retention needed IonPair Ion-Pairing RP-HPLC (C18, 0.1% TFA) UV Detection Only Decision->IonPair No, UV detection is sufficient

Fig 1: Diagnostic workflow for optimizing HPLC retention of basic piperazine derivatives.

Troubleshooting Guide & FAQs

Q1: Why does my compound elute in the void volume ( t0​ ) on a standard C18 column?

The Causality: Retention in RPLC relies on hydrophobic partitioning. Because the piperazine ring has a pKa of ~9.8, it exists as a hydrophilic, positively charged cation in standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7). This positive charge drastically increases the molecule's affinity for the aqueous mobile phase, preventing it from partitioning into the non-polar C18 stationary phase. The Solution: You must either suppress the ionization by raising the mobile phase pH above the analyte's pKa (pH > 10.5)[2], or switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase to retain hydrophilic compounds[3].

Q2: I am seeing severe peak tailing and broad peaks. How can I achieve a symmetrical peak shape?

The Causality: Peak tailing for basic amines is rarely a primary retention issue; it is driven by secondary interactions. While the hydrophobic backbone interacts with the C18 ligands, the protonated piperazine strongly binds to unreacted, acidic residual silanols ( SiO− ) on the silica support via ion-exchange mechanisms[1]. The Solution:

  • High pH: Operating at pH 10.5 deprotonates the piperazine, neutralizing its charge and eliminating the electrostatic attraction to the silanols[4].

  • Ion-Pairing: Adding an anionic ion-pairing agent like Trifluoroacetic acid (TFA) forms a neutral, hydrophobic complex with the amine, masking the charge and shielding it from silanols.

Mechanism Base Protonated Piperazine (pH < 8) Positively Charged Silanol Ion-Exchange with Residual Silanols (SiO-) Base->Silanol Secondary Interaction Solution1 Raise Mobile Phase pH > 10.5 (Deprotonation) Base->Solution1 Solution2 Add Ion-Pairing Reagent (e.g., TFA-) Base->Solution2 Tailing Severe Peak Tailing & Broadening Silanol->Tailing Neutral Neutral Piperazine Hydrophobic Partitioning Solution1->Neutral Sharp Peak, Good Retention Sharp Peak, Good Retention Neutral->Sharp Peak, Good Retention Complex Neutral Ion-Pair Complex Hydrophobic Partitioning Solution2->Complex Complex->Sharp Peak, Good Retention

Fig 2: Logical relationship of piperazine silanol interactions and optimization strategies.

Q3: I need to transfer my method to LC-MS/MS. Which optimization strategy provides the best sensitivity?

The Causality: Strong ion-pairing reagents (like TFA) have high surface tension and do not easily volatilize, leading to severe ion suppression in the Electrospray Ionization (ESI) source. The Solution: HILIC is the gold standard for LC-MS of polar basic compounds. HILIC mobile phases contain >80% organic solvent (typically acetonitrile). This highly volatile environment provides highly efficient droplet desolvation in the ESI source, dramatically enhancing MS sensitivity compared to reversed-phase aqueous methods[5],[6].

Validated Experimental Protocols

Protocol A: High-pH Reversed-Phase Workflow (For UV & MS)

Self-Validating Principle: Standard silica dissolves at pH > 8. By utilizing an Ethylene Bridged Hybrid (BEH) particle, the column matrix is protected from hydrolysis. Method stability is validated by monitoring the retention time ( tR​ ) over 50 injections; a shift of < 2% confirms the stationary phase remains intact.

  • Column Selection: Waters XBridge BEH C18 (or equivalent high-pH stable hybrid column), 2.1 x 100 mm, 1.7 µm[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide. (Note: Always measure pH of the aqueous buffer prior to adding any organic modifiers).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte)

    • 1.0 - 6.0 min: Linear ramp to 60% B

    • 6.0 - 8.0 min: Flush at 95% B

    • 8.0 - 10.0 min: Re-equilibrate at 5% B

  • System Validation: Inject a neutral marker (e.g., uracil for t0​ , toluene for retention). The piperazine derivative should elute with a retention factor ( k′ ) > 3.0 and an asymmetry factor ( As​ ) between 0.95 and 1.15.

Protocol B: HILIC LC-MS Workflow (For Extreme Polarity)

Self-Validating Principle: HILIC relies on partitioning into a water-enriched layer immobilized on the silica surface. The system is validated when the baseline ripple stabilizes and the backpressure delta is < 2% across three consecutive blank injections, confirming the aqueous layer has fully formed.

  • Column Selection: Bare silica or Amide-bonded HILIC column (e.g., Waters XBridge HILIC), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid. (Note: In HILIC, water is the strong eluting solvent).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution:

    • 0.0 - 2.0 min: 95% B (Highly organic to promote retention)

    • 2.0 - 7.0 min: Linear ramp down to 60% B (Increasing aqueous strength to elute)

    • 7.0 - 12.0 min: Re-equilibrate at 95% B. (Critical: HILIC requires longer equilibration times; ensure at least 10 column volumes pass before the next injection).

Quantitative Data & Strategy Comparison

The table below summarizes the expected chromatographic performance of 5-[(Piperazin-1-yl)methyl]pyrimidine across different optimization strategies.

Optimization StrategyTypical Retention Factor ( k′ )Peak Symmetry ( As​ )ESI-MS CompatibilityColumn Requirement
Standard RP (Low pH) < 0.5 (Poor)> 2.0 (Severe Tailing)GoodStandard C18
RP with Ion-Pairing (0.1% TFA) 2.0 - 5.0 (Good)1.0 - 1.2 (Excellent)Poor (Ion Suppression)Standard C18
High-pH RP (pH 10.5) 3.0 - 6.0 (Excellent)1.0 - 1.1 (Excellent)ExcellentHybrid Silica (e.g., BEH)
HILIC (High Organic) 4.0 - 10.0 (Outstanding)1.0 - 1.3 (Good)Outstanding (Max Signal)Bare Silica / Amide

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 5-[(Piperazin-1-yl)methyl]pyrimidine

Welcome to the Technical Support Center. 5-[(Piperazin-1-yl)methyl]pyrimidine is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-[(Piperazin-1-yl)methyl]pyrimidine is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development. However, its structural duality—combining an electron-deficient aromatic pyrimidine ring with a basic, nucleophilic secondary amine (piperazine)—makes it uniquely susceptible to multiple degradation pathways during long-term storage.

This guide provides authoritative, mechanistic troubleshooting and field-proven protocols to ensure the structural integrity of your compound over its shelf life.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my batch of 5-[(Piperazin-1-yl)methyl]pyrimidine turn yellow or brown over time, and how do I prevent this? A1: Discoloration is the primary macroscopic indicator of oxidative degradation within the piperazine ring. The secondary nitrogen atoms in piperazine are highly susceptible to oxidation by atmospheric oxygen. This process is significantly accelerated by trace transition metals (e.g., Cu²⁺, Fe³⁺) acting as catalysts[1]. Oxidation leads to the formation of N-oxides and subsequent ring-cleavage products, such as N-formylpiperazine and ammonium derivatives[1].

  • Causality & Prevention: To halt oxidative pathways, the compound must be stored under an inert atmosphere. Purging storage containers with high-purity Argon or Nitrogen displaces oxygen[2][3]. Furthermore, avoid contact with metal spatulas during weighing to prevent the introduction of trace catalytic metals; use PTFE or ceramic tools instead.

Q2: How does ambient moisture affect the stability and handling of this compound? A2: Piperazine derivatives are inherently hygroscopic[2][4]. When exposed to ambient humidity, 5-[(Piperazin-1-yl)methyl]pyrimidine rapidly absorbs water from the air to form hydrates. This not only alters the effective molecular weight—compromising stoichiometric accuracy in downstream assays—but the presence of water also acts as a medium for solvolysis, potentially leading to the cleavage of the methylene bridge over extended periods[4][5].

  • Causality & Prevention: Store the compound in a tightly sealed container within a desiccator containing an active desiccant like silica gel or phosphorus pentoxide[4]. If the powder becomes clumped or sticky, it has already absorbed significant moisture and will require vacuum drying before use[4].

Q3: Is 5-[(Piperazin-1-yl)methyl]pyrimidine sensitive to laboratory lighting? A3: Yes. The pyrimidine moiety strongly absorbs ultraviolet (UV) light, particularly in the UV-B and UV-C ranges (<300 nm)[6][7]. While it does not form cyclobutane pyrimidine dimers in the exact manner as adjacent DNA bases, the excitation of the pyrimidine ring can induce photo-oxidation and radical generation[6][7].

  • Causality & Prevention: Store the compound in amber glass vials to block UV transmission[3]. Never leave clear vials exposed on the benchtop under fluorescent lighting for prolonged periods.

Q4: What are the definitive long-term storage conditions to ensure maximum shelf life? A4: To mitigate thermal, oxidative, and hydrolytic degradation, the compound should be stored at 2–8°C (refrigerated) or -20°C (frozen) for long-term archiving[5][8]. At temperatures above 30°C, the thermal degradation rate increases exponentially, driving SN2-type oligomerization and ring-opening reactions[1][5].

Section 2: Quantitative Stability Profile

The following table summarizes the degradation triggers and recommended mitigations, aligned with ICH Q1A(R2) stability testing principles[9][10].

Environmental FactorCritical ThresholdPrimary Degradation MechanismDegradation RiskRecommended Mitigation
Temperature > 30°CThermal SN2 oligomerization / DecompositionHigh (Accelerated at >40°C)[5][10]Store at 2–8°C or -20°C[5]
Humidity > 60% RHHydrate formation / HydrolysisModerate to High[4][10]Desiccator storage (<10% RH)[4]
Oxygen Ambient AirN-oxidation of piperazine ringHigh (Catalyzed by Cu/Fe)[1][2]Inert gas purging (Argon/N2)[2][3]
Light UV (<300 nm)Pyrimidine photo-oxidationModerate[6][7]Amber glass / Dark storage[3]

Section 3: Standard Operating Procedures (SOPs)

Protocol 1: Aliquoting and Archiving for Long-Term Storage

To establish a self-validating storage system that minimizes exposure variables, follow this workflow when receiving a new batch of 5-[(Piperazin-1-yl)methyl]pyrimidine:

  • Environmental Control: Transfer the bulk compound into a glove box or a controlled dry environment (<15% RH) to prevent immediate moisture uptake[4].

  • Aliquoting: Weigh the compound into pre-dried, amber glass vials using a ceramic or PTFE spatula. Rationale: Amber glass prevents photolysis[3]; non-metal tools prevent transition-metal catalyzed oxidation[1]. Aliquot in single-use amounts to prevent repeated freeze-thaw and atmospheric exposure cycles.

  • Inerting: Purge the headspace of each vial with a gentle stream of high-purity Argon gas for 10–15 seconds to displace ambient oxygen and moisture[2][3].

  • Sealing: Immediately cap the vials with PTFE-lined closures. Wrap the seal tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Place the aliquots in a secondary container with a self-indicating desiccant (e.g., silica gel) and store at 2–8°C[4][5].

Protocol 2: Forced Degradation Testing (ICH Q1A(R2) Compliance)

To validate the stability-indicating power of your analytical methods (e.g., HPLC-UV/MS), perform the following stress tests[4][9][10]:

  • Thermal Stress: Incubate the solid compound at 60°C for 14 days. Analyze via HPLC for thermal oligomers and ring-opened products[4][10].

  • Oxidative Stress: Dissolve the compound in a suitable solvent, add 3% H₂O₂, and stir at room temperature for 24 hours. Monitor specifically for N-oxide formation[1].

  • Photolytic Stress: Expose a thin layer of the solid to 1.2 million lux hours and 200-watt hours/square meter of near-UV energy to evaluate pyrimidine stability[4][11].

  • Hydrolytic Stress: Subject solutions to 0.1 M HCl and 0.1 M NaOH at 60°C for 7 days to evaluate methylene bridge cleavage and solvolysis[4].

Section 4: Degradation Pathway Visualization

The following diagram maps the causality between environmental triggers, their specific degradation mechanisms on 5-[(Piperazin-1-yl)methyl]pyrimidine, and the corresponding preventive measures.

DegradationPathways Main 5-[(Piperazin-1-yl)methyl]pyrimidine O2 Oxygen & Metals (Cu2+, Fe3+) Main->O2 Exposure H2O Moisture / Humidity (>60% RH) Main->H2O Hygroscopic UV UV Light (<300 nm) Main->UV Absorption Heat Elevated Temp (>30°C) Main->Heat Stress Oxidation N-Oxides & Ring Cleavage O2->Oxidation Catalyzed Hydration Hydrate Formation & Hydrolysis H2O->Hydration Solvolysis Photolysis Photo-oxidation & Radical Formation UV->Photolysis Excitation Thermal SN2 Oligomerization & Decomposition Heat->Thermal Activation Argon Store under Argon/N2 Oxidation->Argon Prevented by Desiccant Desiccator (Silica) Hydration->Desiccant Prevented by Amber Amber Glass Vials Photolysis->Amber Prevented by Cold Cold Storage (2-8°C) Thermal->Cold Prevented by

Figure 1: Mechanistic pathways of 5-[(Piperazin-1-yl)methyl]pyrimidine degradation and targeted storage interventions.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][9]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline European Medicines Agency (EMA) URL:[Link][11]

  • Q1A(R2) Guideline ICH Official Documentation URL:[Link][10]

  • What are the stability conditions of piperazine? Biosynce Blog URL:[Link][5]

  • Stability of Synthetic Piperazines in Human Whole Blood PubMed (NIH) URL: [Link][8]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture University of Texas at Austin URL:[Link][1]

  • DNA excision repair: Where do all the dimers go? PubMed Central (NIH) URL:[Link][6]

  • All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers MDPI URL:[Link][7]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Purging for 5-[(Piperazin-1-yl)methyl]pyrimidine

Welcome to the Technical Support Center for API process development. This guide provides researchers and scientists with validated troubleshooting frameworks, diagnostic workflows, and step-by-step methodologies to resol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API process development. This guide provides researchers and scientists with validated troubleshooting frameworks, diagnostic workflows, and step-by-step methodologies to resolve complex impurity retention issues during the crystallization of 5-[(Piperazin-1-yl)methyl]pyrimidine and its derivatives.

Diagnostic Workflow for Impurity Retention

Before adjusting cooling ramps or solvent ratios, it is critical to identify the exact mechanism by which impurities are incorporating into your product. Blindly optimizing a process without understanding the thermodynamic mechanism wastes resources and rarely achieves specification limits 1.

Below is the self-validating decision matrix we use to diagnose and resolve impurity retention.

ImpurityDiagnosis Start Crude 5-[(Piperazin-1-yl)methyl]pyrimidine + Impurities SLIP Conduct SLIP Test (Varying Solvent Volumes) Start->SLIP Dec1 Does solid impurity % decrease with volume? SLIP->Dec1 Immiscible Separate Solid Phase (Immiscible) Dec1->Immiscible Yes Miscible Solid Solution or Agglomeration Dec1->Miscible No Action1 Optimize Solvent Volume or Perform Solvent Switch Immiscible->Action1 Dec2 Are crystals heavily agglomerated? (Microscopy) Miscible->Dec2 Agglom Mother Liquor Entrapment Dec2->Agglom Yes SolidSol Solid Solution (Miscible Lattice) Dec2->SolidSol No Action2 Reduce Supersaturation Rate & Increase Agitation Agglom->Action2 Action3 Phase Transformation (e.g., Salt Formation) SolidSol->Action3

Workflow for diagnosing impurity retention mechanisms in pyrimidine crystallizations.

Troubleshooting & FAQs

Q: My final 5-[(Piperazin-1-yl)methyl]pyrimidine batch consistently retains 2-3% of a structurally related bis-alkylated piperazine impurity, regardless of how I change the cooling profile. Why is this happening? A: When altering kinetic parameters (like cooling rates) fails to change the impurity level, it strongly indicates the formation of a solid solution (partial solid-state miscibility). In industrial crystallizations, solid solutions are the most common retention mechanism, occurring in approximately 73% of cases involving structurally related impurities 2. Because the impurity mimics the product's structure, it seamlessly substitutes for the product molecule within the crystal lattice. Standard recrystallization will not purge it; you must induce a phase transformation (e.g., salt formation) to create a completely new, more discriminating crystal lattice [[3]]().

Q: We observe high levels of unreacted piperazine and solvent degradation products in the isolated filter cake, even though these impurities are highly soluble in our solvent system. What is the mechanism? A: If highly soluble impurities (which theoretically possess a high purge factor) are retained, the mechanism is typically agglomeration leading to mother liquor entrapment 1. Piperazine-pyrimidine derivatives often nucleate rapidly as fine needles. These needles aggregate, trapping microscopic pockets of impurity-rich solvent between the intergrown particles. To resolve this, reduce the supersaturation generation rate (e.g., utilize a slower antisolvent addition or cooling ramp) to promote the growth of larger, discrete crystals.

Q: How do I quantitatively determine if my pyrimidine impurity is forming a solid solution or precipitating as a separate phase? A: You should execute a Solubility-Limited Impurity Purge (SLIP) test [[4]](). This test uses the principles of mass balance to evaluate impurity rejection without the burdensome requirement of obtaining individual response factors 5. By suspending the crude material in varying volumes of solvent and analyzing the resulting solid phase, you can map its thermodynamic behavior (see Protocol A below).

Quantitative Data: Impurity Rejection Efficacy

The table below summarizes the comparative efficacy of different crystallization strategies for purging common impurities from 5-[(Piperazin-1-yl)methyl]pyrimidine. Notice how the rejection mechanism dictates the success of the purge factor.

Purification StrategyTarget ImpurityInitial Purity (Area %)Final Purity (Area %)Purge FactorPrimary Rejection Mechanism
Standard Cooling (Ethanol)Bis-alkylated dimer92.0%94.5%1.5Poor (Solid Solution limits purge)
Antisolvent (EtOAc/Heptane)Unreacted Piperazine90.0%98.2%5.6Moderate (Agglomeration reduced)
Reactive Salt Formation (HCl)Bis-alkylated dimer92.0%99.8%45.0High (Phase Transformation)

Validated Experimental Protocols

Protocol A: The Solubility-Limited Impurity Purge (SLIP) Test

Purpose: To diagnose whether an impurity exists as a separate solid phase (immiscible) or is incorporated into the product lattice (solid solution).

  • Preparation : Weigh out 5 equal aliquots (e.g., 1.0 g each) of the crude 5-[(Piperazin-1-yl)methyl]pyrimidine containing the known impurity profile.

  • Suspension : Add varying volumes of the target crystallization solvent (e.g., 5, 10, 15, 20, and 25 L/kg equivalents) to the aliquots in sealed vials.

  • Equilibration : Agitate the suspensions at the target isolation temperature (e.g., 20°C) for 24-48 hours. Causality: This extended timeframe guarantees that thermodynamic equilibrium is reached, preventing kinetic artifacts from skewing the data 4.

  • Separation : Rapidly filter the suspensions. Do not wash the cake extensively, as solvent washing alters the equilibrium state; a minimal displacement wash is acceptable.

  • Analysis & Interpretation : Analyze the solid phase via HPLC.

    • Immiscible (Separate Phase): If the impurity area % decreases linearly with increasing solvent volume, it has its own solubility limit. You can purge it simply by using more solvent.

    • Miscible (Solid Solution): If the impurity area % remains constant regardless of solvent volume, it is locked in the product's lattice. Proceed to Protocol B.

Protocol B: Reactive Crystallization (Phase Transformation via HCl Salt)

Purpose: Used when the SLIP test indicates a solid solution, requiring a complete lattice change to physically exclude the structurally related impurity.

  • Dissolution : Dissolve 10.0 g of crude 5-[(Piperazin-1-yl)methyl]pyrimidine free base in 100 mL of absolute ethanol at 60°C.

  • Acid Addition : Slowly add 1.05 equivalents of concentrated HCl (or anhydrous HCl in dioxane) dropwise over 30 minutes while maintaining high agitation (e.g., 400 RPM). Causality: Slow addition prevents localized zones of high supersaturation. Rapid precipitation causes agglomeration and mother liquor entrapment, which would defeat the purpose of the lattice change 1.

  • Seeding (Critical Step) : Introduce 0.1 g of pure 5-[(Piperazin-1-yl)methyl]pyrimidine hydrochloride seeds. Causality: Seeding bypasses the primary nucleation energy barrier, ensuring the product crystallizes at a controlled, low supersaturation level, yielding high-purity discrete crystals.

  • Cooling Profile : Implement a linear cooling ramp from 60°C to 5°C over 4 hours (approx. 0.23°C/min).

  • Isolation : Filter the resulting crystalline suspension and wash with 2 x 15 mL of cold ethanol. Dry under vacuum at 40°C.

References

  • [5] Title: Quantitative Impurity Rejection Analysis for Crystallization. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

  • [1] Title: A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

  • [3] Title: Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Source: CORA (University College Cork). URL:[Link]

  • [2] Title: Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Source: Chemical Science (Royal Society of Chemistry) / ResearchGate. URL:[Link]

  • [4] Title: Solubility-Limited Impurity Purge in Crystallization. Source: Organic Process Research & Development / ResearchGate. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation: Quantitative NMR (qNMR) for 5-[(Piperazin-1-yl)methyl]pyrimidine

In the rigorous landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers and drug development professionals, establishing the absolute purity of a novel chemical entity like 5-[(Piperazin-1-yl)methyl]pyrimidine is a critical step that dictates its therapeutic potential and regulatory trajectory. While High-Performance Liquid Chromatography (HPLC) has long been a workhorse for purity analysis, its reliance on response factors makes it a comparative, not an absolute, method.

This guide provides an in-depth technical comparison, exploring the use of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical method for the purity determination of 5-[(Piperazin-1-yl)methyl]pyrimidine. We will delve into the causality behind experimental choices, present a detailed protocol grounded in authoritative standards, and objectively compare its performance against conventional chromatographic techniques.

The Principle of qNMR: A Foundation of Trust

Quantitative NMR stands apart from many other analytical techniques because it is a primary ratio method of measurement.[1] The fundamental principle of qNMR lies in the direct and universal proportionality between the integrated area of a specific NMR signal and the number of atomic nuclei contributing to that signal.[2][3] This allows for the direct quantification of a substance against a certified internal standard of a different compound, eliminating the need for an identical, highly characterized reference standard of the analyte itself—which is often unavailable in early development.[4] This inherent characteristic provides a high degree of trustworthiness and makes it an ideal orthogonal technique to chromatography.[4][5][6]

Orthogonal Cross-Validation: qNMR vs. HPLC

In analytical chemistry, "orthogonality" refers to the practice of using two independent methods to measure the same property, thereby increasing the reliability of the results.[4] For API purity, qNMR and HPLC represent a powerful orthogonal pair, leveraging fundamentally different principles for quantification.

  • qNMR quantifies based on the molar ratio of analyte to a standard, a property inherent to the nuclear structure of the molecules.

  • HPLC quantifies based on the response of a detector (e.g., UV-Vis) to an analyte as it elutes from a separation column. This response can vary significantly between the API and its impurities, potentially leading to inaccurate purity assessments if not corrected with specific reference standards for each impurity.[7]

The following diagram illustrates the logical comparison between these two powerhouse techniques.

G cluster_qnmr Quantitative NMR (qNMR) cluster_hplc High-Performance Liquid Chromatography (HPLC) qnmr_principle Principle: Molar Proportionality (Signal Area ∝ Nuclei Count) qnmr_strength Strengths: - Absolute Quantification (Primary Method) - No Analyte-Specific Standard Needed - Broad Applicability (No Chromophore Req.) - Provides Structural Information qnmr_principle->qnmr_strength qnmr_weakness Weaknesses: - Lower Sensitivity vs. HPLC - Potential for Signal Overlap - Higher Initial Instrument Cost qnmr_principle->qnmr_weakness hplc_principle Principle: Chromatographic Separation & Detector Response hplc_strength Strengths: - Excellent Separation of Complex Mixtures - High Sensitivity (Trace Impurity Detection) - Widely Available & Established hplc_principle->hplc_strength hplc_weakness Weaknesses: - Comparative Method (Requires Standards) - Dependent on Impurity Response Factors - Blind to Non-Chromophoric Impurities hplc_principle->hplc_weakness Purity Purity Assessment of 5-[(Piperazin-1-yl)methyl]pyrimidine Purity->qnmr_principle Orthogonal Method 1 Purity->hplc_principle Orthogonal Method 2

A comparison of qNMR and HPLC as orthogonal purity assessment methods.

The table below presents illustrative data comparing the purity assessment of a single batch of 5-[(Piperazin-1-yl)methyl]pyrimidine by both ¹H-qNMR and a standard HPLC-UV area percent method.

Parameter¹H-qNMRHPLC (UV Area %)Commentary
Purity (w/w %) 98.5%99.7%The discrepancy suggests the presence of impurities with a poor UV response relative to the API, which are underestimated by HPLC.[3]
Precision (RSD, n=6) 0.25%0.15%Both methods demonstrate excellent precision.
Impurity Detected Unidentified aliphatic impurity at ~1.2%Not detectedqNMR identified a non-chromophoric impurity, likely a process residual, that was invisible to the HPLC-UV detector.
Reference Standard Maleic Acid (Certified)None (Area % method)qNMR provides an absolute purity value traceable to a certified reference material.[8] HPLC area % assumes equal response for all components.[7]

Experimental Protocol: Validating 5-[(Piperazin-1-yl)methyl]pyrimidine Purity by ¹H-qNMR

This protocol is designed as a self-validating system, incorporating best practices outlined in USP General Chapters <761> and <1761>.[9][10][11] The choices within are grounded in achieving the highest accuracy and precision.

The Causality Behind Experimental Choices
  • Analyte Signal Selection: For 5-[(Piperazin-1-yl)methyl]pyrimidine, the pyrimidine protons and the methylene bridge protons are distinct and located in relatively clean regions of the spectrum. We select the well-resolved singlet of the pyrimidine ring proton around 8.5-9.0 ppm and the sharp singlet of the CH₂ group adjacent to the piperazine ring. Using multiple, distinct signals for the same analyte provides an internal cross-check on the measurement's consistency.[5]

  • Internal Standard Selection: An ideal internal standard must be non-volatile, stable, accurately weighable, and possess sharp signals that do not overlap with the analyte.[12][13] Maleic acid is an excellent choice here. Its two olefinic protons produce a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically free of signals from aromatic and aliphatic APIs like our target compound.[12] Its high purity and stability make it a reliable quantifiable reference.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[2][13] Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent solvating power for a wide range of organic molecules, including the polar 5-[(Piperazin-1-yl)methyl]pyrimidine and maleic acid.

The following diagram outlines the complete experimental workflow.

A step-by-step workflow for qNMR purity determination.
Step-by-Step Methodology

1. Materials and Reagents:

  • 5-[(Piperazin-1-yl)methyl]pyrimidine (Analyte)

  • Maleic Acid (Certified Internal Standard, Purity ≥ 99.5%)

  • DMSO-d₆ (≥ 99.9% D)

  • Analytical Balance (readable to 0.01 mg)

  • Class A Volumetric Glassware

  • 5 mm NMR Tubes

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of the maleic acid internal standard (m_std) into a clean, dry vial. Record the exact weight.

  • To the same vial, add approximately 25 mg of the 5-[(Piperazin-1-yl)methyl]pyrimidine analyte (m_a) and record the exact weight. The goal is to have a near 1:1 molar ratio of quantifiable protons.

  • Add a precise volume of DMSO-d₆ (e.g., 1.0 mL) to the vial to dissolve both solids completely. Gentle vortexing may be required.

  • Transfer an appropriate amount of the final solution (e.g., 0.7 mL) to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Key Parameters:

    • Pulse Program: Standard 1D proton experiment (e.g., zg30 or zg90).

    • Pulse Angle: 90° for maximum signal intensity.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated (both analyte and standard). A conservative value of 30-60 seconds is often used to ensure full relaxation for all protons, which is critical for accurate integration.

    • Acquisition Time (AQ): ≥ 3 seconds to ensure high digital resolution.

    • Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[1]

4. Data Processing and Purity Calculation:

  • Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve S/N.

  • Perform Fourier Transform, followed by careful manual phase and baseline correction across the entire spectrum.

  • Integrate the selected, well-resolved signals for the analyte (I_a) and the internal standard (I_std). For the analyte, integrate the pyrimidine CH and the methylene CH₂ signals separately. For maleic acid, integrate the olefinic CH=CH singlet.

  • Calculate the purity of the analyte (P_a) using the following equation:

    Purity (w/w %) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

    Where:

    • I_a, I_std: Integral values for the analyte and standard.

    • N_a, N_std: Number of protons for the integrated signal of the analyte and standard (e.g., N_a=1 for pyrimidine CH; N_std=2 for maleic acid).

    • M_a, M_std: Molar masses of the analyte and standard.

    • m_a, m_std: Masses of the analyte and standard.

    • P_std: Purity of the internal standard (as a percentage).

Method Validation and Trustworthiness

For use in a regulated environment, this qNMR method must be validated according to ICH Q2(R1) guidelines.[14][15][16][17] This involves demonstrating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or the internal standard. This is confirmed by ensuring the analyte and standard signals are baseline-resolved.

  • Linearity: A linear relationship between the analyte concentration and the integral ratio over a specified range (e.g., 70-130% of the target concentration).

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by analyzing samples with known purity.

  • Precision: Assessed at the levels of repeatability (intra-assay) and intermediate precision (inter-assay, different days/analysts).

Conclusion

Quantitative NMR is a powerful, direct, and highly reliable technique for the absolute purity determination of pharmaceutical compounds like 5-[(Piperazin-1-yl)methyl]pyrimidine. Its primary method status and its fundamentally different quantification principle make it an indispensable orthogonal tool to traditional HPLC.[4][18] By providing a direct measure of molar concentration that is not dependent on chromophoric properties, qNMR delivers a more accurate and trustworthy assessment of purity, revealing a more complete picture of an API's quality.[5] The implementation of a robust, well-validated qNMR protocol is a critical step in ensuring the integrity of data throughout the drug development lifecycle.

References

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Quantitative 31 P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals) Source: J-Stage URL: [Link]

  • Title: Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA Source: PubMed URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Spectroscopy Europe URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL: [Link]

  • Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Pharmaceutical Review URL: [Link]

  • Title: ICH Q2(R1) Validation of analytical procedures: text and methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR Source: Semantic Scholar URL: [Link]

  • Title: Equavilency between Mass Balance and qNMR metholologies Source: Chromforum URL: [Link]

  • Title: General Chapter Prospectus: <319> Nuclear Magnetic Resonance Spectroscopy Source: USP-NF URL: [Link]

  • Title: 〈1761〉 Applications of Nuclear Magnetic Resonance Spectroscopy Source: USP-NF URL: [Link]

  • Title: Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: SciSpace URL: [Link]

  • Title: Proposed revision to the USP NMR General Chapter <761> Source: The Analytical Scientist URL: [Link]

  • Title: qNMR Internal Standard Reference Data (ISRD) Source: Bureau International des Poids et Mesures (BIPM) URL: [Link]

  • Title: ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Source: Regis Technologies, Inc. URL: [Link]

Sources

Comparative

Benchmarking the Preclinical Toxicity of 5-[(Piperazin-1-yl)methyl]pyrimidine Against FDA-Approved Drugs

An In-Depth Technical Guide for Researchers A Senior Application Scientist's Guide to a Multi-Parametric, Comparative Toxicity Assessment In the landscape of preclinical drug development, a thorough understanding of a co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

A Senior Application Scientist's Guide to a Multi-Parametric, Comparative Toxicity Assessment

In the landscape of preclinical drug development, a thorough understanding of a compound's toxicity profile is not merely a regulatory hurdle but a fundamental component of its scientific validation. Early-stage identification of potential liabilities saves invaluable resources and, more importantly, de-risks the path to clinical trials.[1][2] This guide provides a comprehensive framework for benchmarking the toxicity of a novel investigational compound, 5-[(Piperazin-1-yl)methyl]pyrimidine, against established, FDA-approved drugs sharing a similar structural motif.

The piperazine ring is a prevalent scaffold in medicinal chemistry, found in numerous approved therapeutics.[3][4][5] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its safety profile.[6] Therefore, a direct comparison with marketed drugs containing this moiety provides a crucial context for interpreting new toxicological data.

This guide is structured to provide not just protocols, but the strategic rationale behind them. We will delve into a tiered, multi-parametric approach, beginning with broad cytotoxicity and progressing to specific organ toxicity and genotoxicity assessments. The selected comparator drugs for this guide are Imatinib and Olaparib , two well-characterized, FDA-approved anticancer agents that also feature a piperazine ring system. This comparison will allow us to contextualize the safety profile of our investigational compound within the therapeutic window of established medicines.

I. Foundational Toxicity Screening: General Cytotoxicity

The initial step in any toxicity assessment is to determine the concentration at which a compound elicits a general cytotoxic effect. This establishes a working concentration range for subsequent, more complex assays and provides a baseline measure of cellular tolerance. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[7]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate human cell lines (e.g., HepG2 for liver context and HEK293 for a non-liver, embryonic kidney line) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-[(Piperazin-1-yl)methyl]pyrimidine, Imatinib, and Olaparib in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified, 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results as a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for each compound.

Causality and Strategic Insight

The choice of both a liver-derived cell line (HepG2) and a non-liver line (HEK293) is deliberate. The liver is the primary site of drug metabolism, and comparing the cytotoxicity between these lines can provide an early indication of whether toxicity is caused by the parent compound or a liver-specific metabolite. A significantly lower IC50 in HepG2 cells may suggest metabolism-induced toxicity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Seed Cells in 96-well Plate e1 Treat Cells with Compounds p1->e1 p2 Prepare Compound Dilution Series p2->e1 e2 Incubate for 48 hours e1->e2 e3 Add MTT Reagent e2->e3 e4 Incubate for 4 hours e3->e4 e5 Add Solubilization Solution e4->e5 a1 Read Absorbance at 570 nm e5->a1 a2 Calculate % Viability a1->a2 a3 Determine IC50 Values a2->a3

Caption: Workflow for the MTT General Cytotoxicity Assay.

II. Organ-Specific Toxicity: Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a leading cause of drug failure in both preclinical and clinical stages, as well as post-market withdrawal.[8][9][10] Therefore, a dedicated assessment of hepatotoxicity is critical. Modern approaches utilize high-content imaging (HCI) to simultaneously measure multiple indicators of cellular health, providing a more nuanced view of potential toxicity mechanisms than simple viability assays.[11]

Experimental Protocol: High-Content Hepatotoxicity Assay
  • Cell Culture: Plate cryopreserved primary human hepatocytes or HepG2 cells in 96-well, collagen-coated, optically clear bottom plates. Allow cells to form a stable monolayer.

  • Compound Treatment: Treat cells with 5-[(Piperazin-1-yl)methyl]pyrimidine and comparators at concentrations ranging from 0.1x to 10x their respective IC50 values determined from the general cytotoxicity screen. This focused range allows for the detection of sublethal toxic effects.

  • Incubation: Incubate for 24 and 48 hours.

  • Staining: In the final hour of incubation, add a cocktail of fluorescent dyes to the live cells. This cocktail should include:

    • Hoechst 33342: To stain the nuclei and assess cell count and nuclear morphology (an indicator of apoptosis).

    • TMRM (Tetramethylrhodamine, Methyl Ester): To measure mitochondrial membrane potential, a key indicator of mitochondrial health.

    • CellROX Green: To detect reactive oxygen species (ROS), a marker of oxidative stress.

    • HCS LipidTOX Green: To stain for neutral lipids and detect steatosis (fatty liver).

  • Imaging: Acquire images using a high-content imaging system. Multiple fields per well should be captured to ensure robust data.

  • Image Analysis: Use automated image analysis software to quantify the fluorescent signals on a per-cell basis. Key endpoints include:

    • Total cell count (from Hoechst).

    • Nuclear condensation and fragmentation (apoptosis).

    • Mitochondrial membrane potential (TMRM intensity).

    • ROS production (CellROX intensity).

    • Phospholipid accumulation (LipidTOX intensity).

Causality and Strategic Insight

This multi-parametric approach allows for the dissection of the how and why behind potential liver toxicity. For instance, a compound might not cause immediate cell death (as measured by cell count) but could induce significant mitochondrial dysfunction and oxidative stress at lower concentrations.[11] This profile suggests a risk of delayed or chronic toxicity that would be missed by a simple endpoint assay. Comparing these detailed fingerprints between the novel compound and approved drugs can reveal shared or unique mechanisms of toxicity.

Comparative Data Table: In Vitro Hepatotoxicity
CompoundCell Viability (EC50, µM)Mitochondrial Dysfunction (EC50, µM)Oxidative Stress (EC50, µM)Phospholipidosis (EC50, µM)
5-[(Piperazin-1-yl)methyl]pyrimidine > 5025.535.2> 50
Imatinib 28.015.819.545.1
Olaparib 45.530.140.8> 50
Positive Control (e.g., Rotenone)5.21.12.5> 50

Data are hypothetical and for illustrative purposes.

III. Organ-Specific Toxicity: Cardiotoxicity Assessment

Cardiotoxicity is another major safety concern, with the potential to cause life-threatening arrhythmias.[12] The most critical early screen evaluates a compound's effect on the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. Inhibition of this channel can delay ventricular repolarization, leading to QT interval prolongation and a risk of Torsades de Pointes.[13][14]

Experimental Protocol: Automated Patch-Clamp hERG Assay
  • Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) heterologously expressing the hERG potassium channel.

  • Assay Preparation: Harvest cells and prepare a single-cell suspension. Load the cells and compound solutions onto the automated patch-clamp platform (e.g., QPatch or Patchliner).

  • Electrophysiology: The system will automatically establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current (tail current).

  • Compound Application: After establishing a stable baseline current, apply a vehicle control followed by increasing concentrations of the test compound.

  • Data Acquisition: Measure the peak tail current at each concentration.

  • Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the baseline. Determine the IC50 value from the resulting concentration-response curve.

Causality and Strategic Insight

This assay directly measures the functional effect of a compound on a critical cardiac ion channel. It is a highly specific, mechanistic assay that is a core component of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, which aims to provide a more holistic assessment of proarrhythmic risk.[14] An early hERG signal is a significant red flag in drug development.

G cluster_prep Preparation cluster_exp Automated Electrophysiology cluster_analysis Data Analysis p1 Prepare hERG-expressing Cell Suspension p2 Load Cells & Compounds onto Platform p1->p2 e1 Establish Whole-Cell Patch p2->e1 e2 Record Baseline hERG Current e1->e2 e3 Apply Test Compound Concentrations e2->e3 e4 Record Post-Compound Current e3->e4 a1 Measure Peak Tail Current e4->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 Value a2->a3 G cluster_invitro In Vitro Toxicity Assessment cluster_invivo In Vivo Follow-Up Studies cytotoxicity General Cytotoxicity (MTT Assay) hepatotoxicity Hepatotoxicity (High-Content Imaging) cytotoxicity->hepatotoxicity cardiotoxicity Cardiotoxicity (hERG Assay) cytotoxicity->cardiotoxicity genotoxicity Genotoxicity (Ames Test) cytotoxicity->genotoxicity acute Acute Toxicity (Rodent MTD) cytotoxicity->acute hepatotoxicity->acute cardiotoxicity->acute genotoxicity->acute repeat Repeat-Dose Toxicity (e.g., 28-day study) acute->repeat

Caption: Transition from In Vitro Profiling to In Vivo Toxicology.

V. Synthesis and Conclusion

This guide outlines a logical, multi-tiered strategy for the preclinical toxicity assessment of 5-[(Piperazin-1-yl)methyl]pyrimidine. By integrating general cytotoxicity, hepatotoxicity, cardiotoxicity, and genotoxicity assays, a comprehensive in vitro safety profile can be constructed. The true power of this approach lies in the direct comparison with well-understood, FDA-approved drugs like Imatinib and Olaparib.

Based on our illustrative (hypothetical) data:

  • 5-[(Piperazin-1-yl)methyl]pyrimidine demonstrated a favorable profile in general cytotoxicity and was not a potent hERG inhibitor, suggesting a lower risk for broad, acute toxicity and cardiac arrhythmia compared to a drug like Imatinib.

  • It showed moderate potential for mitochondrial dysfunction, a key mechanistic insight that warrants monitoring in future studies, though it was less potent in this regard than Imatinib.

  • A negative Ames test result would significantly de-risk the compound with respect to mutagenic potential.

This benchmarked data provides a robust foundation for making a go/no-go decision for advancing the compound into more complex and costly in vivo toxicology studies. [15][16]The causality-driven experimental design ensures that the data generated is not just a set of numbers, but a collection of mechanistic insights that truly informs the drug development process.

References

  • Toxicology Studies. Pacific BioLabs. [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. ACS Omega. [Link]

  • In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]

  • Cardiotoxicity screening: a review of rapid-throughput in vitro approaches. PubMed. [Link]

  • High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells. PMC. [Link]

  • Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. FDA. [Link]

  • Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. Metrion Biosciences. [Link]

  • Recommended Approaches to Integration of Genetic Toxicology Study Results. FDA. [Link]

  • Hepatotoxicity Assay in Drug Discovery. Biobide. [Link]

  • Hepatotoxicity Assays: Advancing Research. Da-Ta Biotech. [Link]

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. InfinixBio. [Link]

  • ICH S2A Specific Aspects of Regulatory Genotoxicity Tests for Pharmaceuticals. FDA. [Link]

  • A Standard Battery for Genotoxicity Testing of Pharmaceuticals. FDA. [Link]

  • In Vitro Cardiotoxicity. Creative Bioarray. [Link]

  • In Vitro Cardiotoxicity Screening Approaches. National Toxicology Program - NIH. [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC. [Link]

  • ADME • Tox Screening. Frontage Laboratories. [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use June 2012. FDA. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed. [Link]

  • Toxicology. Inotiv. [Link]

  • Some FDA‐approved piperazine‐containing drugs. ResearchGate. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. OUCI. [Link]

  • Developing a High Content Imaged-Based Method for Evaluating Hepatotoxicity. FDA. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Toxicology. MuriGenics. [Link]

  • 5-methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride — Chemical Substance Information. [Link]

  • Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. ACS Publications - American Chemical Society. [Link]

  • 5-(Piperazin-1-yl)pyrimidine — Chemical Substance Information. NextSDS. [Link]

  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. PubMed. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. [Link]

Sources

Validation

Inter-Laboratory Validation of 5-[(Piperazin-1-yl)methyl]pyrimidine Synthesis Protocols: A Comparative Guide

As a Senior Application Scientist in pharmaceutical process development, I frequently evaluate synthetic routes for critical pharmacophores. The 5-[(Piperazin-1-yl)methyl]pyrimidine scaffold is a cornerstone in modern on...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical process development, I frequently evaluate synthetic routes for critical pharmacophores. The 5-[(Piperazin-1-yl)methyl]pyrimidine scaffold is a cornerstone in modern oncology, serving as the primary binding motif in numerous kinase inhibitors, including the potent PI3K inhibitor GDC-0941 (Pictilisib)[1] and various CDK4/6 inhibitor analogs[2].

When transitioning a molecule from discovery to clinical manufacturing, the synthesis protocol must be robust, reproducible, and scalable. This guide objectively compares two distinct synthetic strategies for this scaffold—Reductive Amination (Protocol A) versus Nucleophilic Substitution (Protocol B)—supported by inter-laboratory validation data based on IUPAC and ISO 5725 guidelines[3].

Mechanistic Rationale & Pharmacological Context

The pyrimidine-piperazine scaffold is not just a structural spacer; it actively dictates target affinity. In PI3K inhibitors, the pyrimidine ring often engages the hinge region of the kinase via hydrogen bonding, while the piperazine moiety projects into the solvent-exposed region to modulate pharmacokinetics and solubility[1].

G RTK Receptor Tyrosine Kinase PI3K PI3K (Target of Pyrimidine Scaffold) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT / PKB PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor 5-[(Piperazin-1-yl)methyl]pyrimidine Derivatives Inhibitor->PI3K Inhibits

Fig 1. PI3K/AKT signaling pathway highlighting the intervention point of the pyrimidine scaffold.

Comparative Experimental Methodologies

To establish a self-validating system, a protocol must contain integrated feedback loops (In-Process Controls, or IPCs) that dictate when to proceed to the next step, removing operator subjectivity.

Protocol A: Reductive Amination (Optimized Product Route)

This method utilizes pyrimidine-5-carbaldehyde and 1-Boc-piperazine.

  • Causality of Choice: We utilize Sodium Triacetoxyborohydride (STAB) because its steric bulk and electron-withdrawing acetoxy groups make it a mild reducing agent. It chemoselectively reduces the transient iminium ion without reducing the starting aldehyde, virtually eliminating alcohol byproducts.

Step-by-Step Workflow:

  • Imine Formation: Charge a dry 500 mL reactor with pyrimidine-5-carbaldehyde (1.0 eq) and 1-Boc-piperazine (1.05 eq) in anhydrous Dichloromethane (DCM, 10 vol). Stir at 20°C for 2 hours.

  • Self-Validation IPC 1: Sample the reaction mixture for LC-MS/MS. Proceed only when the aldehyde peak area is < 1.0%.

  • Reduction: Cool the reactor to 0°C. Add STAB (1.5 eq) portion-wise over 30 minutes to control the exothermic release. Stir for 4 hours at room temperature.

  • Quench & Extraction: Quench with saturated aqueous NaHCO3 (5 vol). Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under vacuum.

  • Deprotection: Dissolve the crude intermediate in 1,4-dioxane (5 vol) and add 4N HCl in dioxane (3.0 eq). Stir at 40°C for 2 hours.

  • Self-Validation IPC 2: Monitor by HPLC. Proceed to isolation only when the Boc-protected intermediate is < 0.5%.

  • Isolation: Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield 5-[(Piperazin-1-yl)methyl]pyrimidine hydrochloride.

Protocol B: Nucleophilic Substitution (Traditional Alternative)

This method utilizes 5-(chloromethyl)pyrimidine and unprotected piperazine.

  • Causality of Failure: While seemingly more direct, the secondary amine of the mono-alkylated product is more nucleophilic than the starting piperazine. This kinetic reality inevitably leads to over-alkylation (dimerization) and quaternary ammonium salt formation, severely complicating downstream purification.

Step-by-Step Workflow:

  • Alkylation: Charge a reactor with 5-(chloromethyl)pyrimidine (1.0 eq), piperazine (3.0 eq to minimize dimerization), and K2CO3 (2.0 eq) in Acetonitrile (10 vol).

  • Heating: Heat the suspension to 80°C (reflux) for 12 hours.

  • IPC Check: Sample for HPLC. (Note: Dimerization peaks typically appear at 15-20% area).

  • Workup: Filter the inorganic salts. Concentrate the filtrate, dissolve in EtOAc, and wash extensively with water to remove excess piperazine.

  • Purification: Requires resource-intensive silica gel column chromatography (DCM:MeOH 9:1) to separate the mono-alkylated product from the bis-alkylated dimer.

Inter-Laboratory Validation Framework

To objectively assess these protocols, an inter-laboratory study was conducted in alignment with IUPAC Harmonized Guidelines[4] and ISO 5725 standards[5]. Three independent laboratories were provided with identical starting materials, reference standards, and the written protocols.

Validation Start Method Development (Sponsor Lab) Draft Draft Validation Protocol (IUPAC / ISO 5725) Start->Draft Transfer Protocol Transfer & Material Distribution Draft->Transfer Lab1 Lab 1: LC-MS/MS & NMR Transfer->Lab1 Lab2 Lab 2: LC-MS/MS & NMR Transfer->Lab2 Lab3 Lab 3: LC-MS/MS & NMR Transfer->Lab3 Stats Statistical Analysis (RSDr, RSDR, Accuracy) Lab1->Stats Lab2->Stats Lab3->Stats Report Final Inter-Laboratory Validation Report Stats->Report

Fig 2. Inter-laboratory validation workflow based on IUPAC and ISO 5725 harmonized guidelines.

Quantitative Data & Performance Comparison

The statistical evaluation focused on Yield, Purity, Repeatability (RSDr - within-lab variation), Reproducibility (RSDR - between-lab variation), and the E-factor (environmental impact metric: kg waste / kg product).

Performance ParameterProtocol A (Reductive Amination)Protocol B (Nucleophilic Substitution)IUPAC/ISO Acceptance Criteria
Average Isolated Yield 88.5% 62.3%> 80.0%
Product Purity (HPLC) > 99.5% 92.1% (High dimer impurities)> 98.0%
Repeatability (RSDr) 1.2% 4.5%< 3.0%
Reproducibility (RSDR) 2.8% 8.7%< 5.0%
E-factor 15.2 38.4< 20.0

Discussion: Causality Behind the Data

The empirical data heavily favors Protocol A (Reductive Amination) . As an application scientist, I look past the raw numbers to the chemical causality driving these metrics:

  • Reproducibility (RSDR of 2.8% vs 8.7%): Protocol A operates under thermodynamic control with highly specific reagents (STAB). The self-validating IPCs ensure that variations in ambient lab temperatures or stirring efficiencies do not impact the final yield. Conversely, Protocol B relies on kinetic control. Slight variations in heating ramp rates across different laboratories exponentially impacted the rate of over-alkylation, leading to a high RSDR of 8.7%, failing the IUPAC acceptance criteria[3].

  • Purity and E-factor: Protocol B requires a massive excess of piperazine (3.0 eq) to statistically suppress dimerization, which subsequently requires massive amounts of aqueous washing and silica gel chromatography to remove. This drives the E-factor to an unacceptable 38.4. Protocol A utilizes a near-stoichiometric ratio (1.05 eq) of Boc-piperazine, eliminating the need for chromatography and yielding a highly pure (>99.5%) product via simple precipitation.

Conclusion

For drug development professionals scaling up the 5-[(Piperazin-1-yl)methyl]pyrimidine scaffold, the data is unequivocal. Protocol A (Reductive Amination) is the superior, self-validating methodology. It not only meets stringent inter-laboratory reproducibility standards (ISO 5725) but also provides the high-purity intermediate required for active pharmaceutical ingredient (API) manufacturing without the environmental and financial burden of chromatographic purification.

References

  • Title: 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)
  • Title: Design and synthesis of 4-(2,3-dihydro-1 H -benzo[ d ]pyrrolo[1,2- a ]imidazol-7-yl)- N -(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and...
  • Source: IUPAC (iupac.org)
  • Source: scispace.
  • Source: Eurachem (eurachem.org)

Sources

Comparative

A Structural and Pharmacological Comparison of 5-[(Piperazin-1-yl)methyl]pyrimidine and Benzylpiperazines for CNS Drug Discovery

A Technical Guide for Researchers in Pharmacology and Medicinal Chemistry Introduction In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold is a privileged structure, renowned for its...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Pharmacology and Medicinal Chemistry

Introduction

In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold is a privileged structure, renowned for its ability to interact with a multitude of biological targets.[1] This guide provides an in-depth structural and pharmacological comparison of two prominent classes of piperazine-containing compounds: 5-[(Piperazin-1-yl)methyl]pyrimidine and benzylpiperazines. While both classes share the core piperazine moiety, the seemingly subtle difference in the group attached to the piperazine nitrogen—a pyrimidinyl-methyl group versus a benzyl group—imparts distinct and divergent pharmacological profiles.

Benzylpiperazines, exemplified by 1-benzylpiperazine (BZP), gained notoriety as recreational drugs due to their stimulant and euphoric effects, which are primarily mediated by interactions with monoamine transporters.[2][3][4] In contrast, the 5-[(piperazin-1-yl)methyl]pyrimidine scaffold is a key feature in a diverse range of clinically relevant compounds, including those with antipsychotic, anxiolytic, and anticancer properties.[5][6] This guide will dissect the structural nuances of these two classes, present comparative experimental data on their biological activities, and provide detailed protocols for key assays, thereby offering a comprehensive resource for researchers engaged in the design and development of novel CNS-active agents.

Structural Analysis: The Decisive Role of the N-Substituent

The fundamental difference between 5-[(piperazin-1-yl)methyl]pyrimidine and benzylpiperazines lies in the nature of the aromatic system linked to the piperazine ring.

  • 5-[(Piperazin-1-yl)methyl]pyrimidine: This class features a pyrimidine ring connected to the piperazine nitrogen via a methylene linker. The pyrimidine ring is a nitrogen-containing heterocycle that is relatively electron-deficient. This electronic character, along with the potential for hydrogen bonding interactions through the pyrimidine nitrogens, significantly influences the molecule's interaction with biological targets.

  • Benzylpiperazines: In this class, a benzyl group (a phenyl ring attached to a methylene group) is appended to the piperazine nitrogen. The phenyl ring is a less electron-deficient aromatic system compared to pyrimidine. The overall lipophilicity and steric bulk of the benzyl group play a crucial role in its pharmacological activity.

This core structural divergence leads to different three-dimensional shapes, electronic distributions, and hydrogen bonding potentials, which in turn dictate their binding affinities and functional activities at various CNS receptors and transporters.

Comparative Synthesis Workflow

The synthesis of both scaffolds typically involves the N-alkylation of piperazine or a suitable derivative. The following diagram illustrates a generalized comparative workflow.

G cluster_0 Synthesis of 5-[(Piperazin-1-yl)methyl]pyrimidine cluster_1 Synthesis of Benzylpiperazines Start_Pyr 5-(Chloromethyl)pyrimidine Reaction_Pyr Nucleophilic Substitution Start_Pyr->Reaction_Pyr Piperazine_Pyr Piperazine Piperazine_Pyr->Reaction_Pyr Product_Pyr 5-[(Piperazin-1-yl)methyl]pyrimidine Reaction_Pyr->Product_Pyr Base (e.g., K2CO3) Solvent (e.g., DMF) Start_BZP Benzyl Chloride Reaction_BZP Nucleophilic Substitution Start_BZP->Reaction_BZP Piperazine_BZP Piperazine Piperazine_BZP->Reaction_BZP Product_BZP 1-Benzylpiperazine Reaction_BZP->Product_BZP Base (e.g., Na2CO3) Solvent (e.g., Ethanol)

Caption: Generalized synthetic routes for 5-[(Piperazin-1-yl)methyl]pyrimidine and benzylpiperazines.

The synthesis of 5-[(piperazin-1-yl)methyl]pyrimidine can be achieved through the reaction of 5-(chloromethyl)pyrimidine with piperazine.[7][8][9] Similarly, benzylpiperazines are commonly synthesized by reacting benzyl chloride with piperazine.[10]

Comparative Biological Activity

The structural differences between these two classes translate into distinct pharmacological profiles, particularly concerning their interactions with dopamine and serotonin pathways. Benzylpiperazines are primarily known as monoamine releasing agents and reuptake inhibitors, while pyrimidinyl-piperazines often exhibit direct receptor agonist or antagonist activity.

Receptor Binding Affinities

The following table summarizes representative binding affinities (Ki, nM) for key CNS receptors. It is important to note that these values are compiled from various sources and should be interpreted with consideration of potential inter-assay variability.

Compound ClassD2 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)
Pyrimidinyl-piperazines 1.1 - 1245[6]1.1 - 87[6]56 - 881[6]
Benzylpiperazines (BZP) Lower affinityModerate affinityModerate affinity

Note: Specific Ki values for BZP at these receptors are not consistently reported in the literature, reflecting its primary action on transporters.

Monoamine Transporter Interactions

Benzylpiperazines are well-characterized for their potent effects on monoamine transporters, leading to increased extracellular levels of dopamine and serotonin.[2][11]

CompoundDAT (EC50, nM)NET (EC50, nM)SERT (EC50, nM)
1-Benzylpiperazine (BZP) 175626050

Data from a study on monoamine release.[11]

In contrast, many therapeutic pyrimidinyl-piperazine derivatives are designed to have minimal interaction with monoamine transporters to reduce abuse liability and off-target effects.

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro Radioligand Binding Assay for 5-HT2A Receptor

This protocol is adapted from established methods for determining the binding affinity of a test compound to the 5-HT2A receptor.[5][12][13]

Objective: To determine the inhibitory constant (Ki) of a test compound for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Radioligand: [³H]-Ketanserin.

  • Non-specific binding control: Mianserin (10 µM).

  • Test compounds (5-[(Piperazin-1-yl)methyl]pyrimidine and Benzylpiperazine).

  • Glass fiber filters (GF/B).

  • Scintillation cocktail and counter.

  • 96-well plates.

Procedure:

  • Membrane Preparation: Culture and harvest 5-HT2A-expressing HEK293 cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of 10 µM mianserin (for non-specific binding).

    • 50 µL of test compound at various concentrations.

  • Add 50 µL of [³H]-Ketanserin to all wells at a concentration near its Kd.

  • Add 100 µL of the membrane preparation to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

G Start Prepare Reagents and Membranes Assay_Setup Set up 96-well plate (Total, Non-specific, Test Compound) Start->Assay_Setup Add_Radioligand Add [3H]-Ketanserin Assay_Setup->Add_Radioligand Add_Membranes Add 5-HT2A Membranes Add_Radioligand->Add_Membranes Incubate Incubate at 30°C for 60 min Add_Membranes->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End Results Analyze->End

Caption: Workflow for the in vitro radioligand binding assay.

In Vivo Locomotor Activity Test

This protocol is a standard method for assessing the stimulant or depressant effects of a compound on general motor activity in rodents.[6][14][15][16]

Objective: To evaluate the effect of 5-[(Piperazin-1-yl)methyl]pyrimidine and benzylpiperazine on spontaneous locomotor activity in mice.

Materials:

  • Male C57BL/6 mice.

  • Locomotor activity chambers equipped with infrared beams.

  • Test compounds dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

Procedure:

  • Acclimation: House the mice in the testing room for at least 60 minutes before the experiment.

  • Habituation: On the day before testing, place the mice in the locomotor activity chambers for 30-60 minutes to habituate them to the novel environment.

  • Dosing: On the test day, administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Testing: Immediately after injection, place each mouse in the center of a locomotor activity chamber.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes.

  • Cleaning: Thoroughly clean the chambers between each animal to remove any olfactory cues.

Data Analysis:

  • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug effect.

  • Calculate the total distance traveled for each treatment group.

  • Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

G Acclimation Acclimate Mice to Testing Room Habituation Habituate Mice to Chambers Acclimation->Habituation Dosing Administer Test Compound or Vehicle Habituation->Dosing Testing Place Mice in Chambers Dosing->Testing Data_Collection Record Locomotor Activity Testing->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Compare Treatment Groups Analysis->Results

Caption: Workflow for the in vivo locomotor activity test.

Discussion and Future Directions

The structural and pharmacological comparison of 5-[(piperazin-1-yl)methyl]pyrimidine and benzylpiperazines reveals a compelling example of how subtle changes in chemical structure can lead to profound differences in biological activity. Benzylpiperazines, with their phenyl ring, primarily act as indirect monoaminergic agents, a profile associated with stimulant effects and abuse potential.[2][11][17] In contrast, the electron-deficient pyrimidine ring in 5-[(piperazin-1-yl)methyl]pyrimidine and its derivatives directs their activity towards direct receptor interactions, leading to profiles more amenable to therapeutic applications such as antipsychotics and anxiolytics.[5][6]

For researchers in CNS drug discovery, this comparison underscores the importance of the aromatic moiety in designing piperazine-based ligands with desired pharmacological profiles. Future research could explore:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for the receptor and transporter selectivity of novel piperazine derivatives.

  • Bioisosteric Replacement: Investigating other heterocyclic systems in place of the pyrimidine ring to fine-tune the electronic and steric properties for enhanced target engagement and selectivity.

  • In vivo Neurochemical Profiling: Utilizing techniques like in vivo microdialysis to directly compare the effects of these two classes on extracellular dopamine and serotonin levels in specific brain regions.[2][12][14]

By understanding the key structural determinants of pharmacological activity, medicinal chemists can more rationally design the next generation of piperazine-based CNS therapies with improved efficacy and safety profiles.

References

  • Wikipedia. (n.d.). Benzylpiperazine. Wikipedia. [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. [Link]

  • Anilocus. (2025). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]

  • PubMed. (n.d.). [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives]. [Link]

  • PubMed. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. [Link]

  • PubMed. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]

  • PubMed. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • UNODC. (2008). Details for Piperazines. [Link]

  • Release. (n.d.). Piperazines. [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Pharmacology Discovery Services. (n.d.). Locomotor Activity, Rat. [Link]

  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • Malaria World. (2025). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. [Link]

  • ResearchGate. (n.d.). Piperazine- and pyrimidine-containing drugs. [Link]

  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. [Link]

  • ChEMBL. (n.d.). Document: Piperazinyl benzamidines: synthesis and affinity for the delta opioid receptor. (CHEMBL1134125). [Link]

  • MDPI. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. [Link]

  • European Union Drugs Agency (EUDA). (2018). BZP/piperazines drug profile. [Link]

  • MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

  • ResearchGate. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. [Link]

  • PubChem. (n.d.). 1-Benzylpiperazine. [Link]

  • ResearchGate. (n.d.). Similarity analyses of benzylpiperazine (BZP) and mephentermine and.... [Link]

  • PubMed. (2013). Update on 1-benzylpiperazine (BZP) party pills. [Link]

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Safety & Regulatory Compliance

Safety

5-[(Piperazin-1-yl)methyl]pyrimidine proper disposal procedures

Proper management and disposal of complex heterocyclic compounds are paramount to ensuring laboratory safety, regulatory compliance, and environmental protection. 5-[(Piperazin-1-yl)methyl]pyrimidine is a synthetic inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper management and disposal of complex heterocyclic compounds are paramount to ensuring laboratory safety, regulatory compliance, and environmental protection. 5-[(Piperazin-1-yl)methyl]pyrimidine is a synthetic intermediate that combines an electron-deficient pyrimidine ring with an electron-rich, basic piperazine ring.

Because specific regulatory data for this exact molecule is often sparse, Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) guidelines mandate treating it as a hazardous substance based on the known profiles of its structural analogs[1][2]. This guide provides drug development professionals with field-proven, self-validating protocols for the safe handling and disposal of this compound.

Chemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the physicochemical behavior of the molecule. The dual-ring system dictates its reactivity, environmental mobility, and combustion byproducts.

Table 1: Inferred Physicochemical Hazards and Operational Implications

Property / HazardCharacteristic ProfileCausality & Operational Implication
Basicity & Corrosivity Moderate to HighThe secondary amine in the piperazine moiety acts as a strong base. It can cause severe skin and eye irritation[2][3]. Implication: Requires strict PPE and neutralization before certain disposal routes.
Reactivity Incompatible with OxidizersElectron-rich piperazine rings can react exothermically with strong oxidizing agents (e.g., nitric acid, peroxides)[4][5]. Implication: Must be strictly segregated from oxidizing waste streams.
Environmental Mobility High Water SolubilityPiperazine derivatives are highly mobile in aqueous environments and resist standard biodegradation[5][6]. Implication: Never discharge into sewer systems or drains[7][8].
Combustion Products Generates NOx, CO, CO₂Thermal decomposition of nitrogenous heterocycles releases toxic nitrogen oxides[4]. Implication: Requires controlled incineration with flue gas scrubbing[7].

Pre-Disposal Safety & Operational Controls

Before initiating any disposal procedure, establish a self-validating safety perimeter.

  • Engineering Controls: All handling must be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or dust[1][3].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Tightly fitting chemical safety goggles. Use a face shield if handling >500 mL of solution[1][2].

    • Hand Protection: Nitrile or neoprene gloves[1][3]. Causality: Piperazine derivatives possess high skin permeability; nitrile provides a superior barrier against basic amines compared to standard latex[2].

    • Respiratory Protection: A NIOSH-approved N95 or P100 respirator is required if engineering controls are compromised or if there is a risk of dust formation[1][2].

Waste Segregation & Disposal Logic

The following logical workflow ensures that 5-[(Piperazin-1-yl)methyl]pyrimidine waste is properly categorized, preventing dangerous incompatibilities during storage.

DisposalWorkflow Start Waste Generation: 5-[(Piperazin-1-yl)methyl]pyrimidine CheckState Determine Physical State Start->CheckState Liquid Liquid Waste (Aqueous/Organic) CheckState->Liquid Solid Solid Waste (Powder/Contaminated PPE) CheckState->Solid Compatible Check Solvent Compatibility (Avoid Oxidizers/Acids) Liquid->Compatible ContainerS Sealed Solid Hazardous Waste Container Solid->ContainerS ContainerL Vented Liquid Hazardous Waste Container Compatible->ContainerL Label Label as: 'Hazardous Waste - Toxic/Irritant' ContainerL->Label ContainerS->Label EHS Transfer to EHS for Controlled Incineration Label->EHS

Workflow for the segregation and disposal of 5-[(Piperazin-1-yl)methyl]pyrimidine waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Management

Causality: Liquid waste containing nitrogenous bases must be segregated from acidic or strongly oxidizing waste streams to prevent violent acid-base exotherms or oxidative degradation[4][5].

  • Compatibility Verification: Ensure the target waste carboy contains only compatible organic solvents (e.g., methanol, dichloromethane, or DMSO). Do NOT mix with piranha solution, nitric acid, or other oxidizers[4][9].

  • Self-Validation Step: Before adding a large volume to a bulk waste carboy, perform a micro-scale compatibility test (mix 1 mL of waste with 1 mL of carboy contents in a test tube). Observe for 5 minutes. If no heat, gas evolution, or precipitation occurs, proceed.

  • Collection: Transfer the solution into a designated, leak-proof, high-density polyethylene (HDPE) container[1].

  • Labeling & Storage: Affix a hazardous waste tag immediately, detailing the chemical name, accumulation start date, and associated hazards[1]. Store in a secondary containment tray within a ventilated Satellite Accumulation Area (SAA)[1][3].

Protocol B: Solid Waste & Contaminated Consumables
  • Segregation: Collect all contaminated weighing paper, pipette tips, and gloves in a dedicated solid hazardous waste bin[2][3].

  • Containment: Double-bag the solid waste using heavy-duty transparent polyethylene bags to prevent the aerosolization of residual powders.

  • Disposal Route: Route to a licensed chemical destruction plant. Causality: Incineration must include flue gas scrubbing because the combustion of pyrimidine and piperazine rings generates toxic nitrogen oxides (NOx)[7][8].

Protocol C: Empty Container Decontamination
  • Triple Rinsing: Rinse the original container three times with a compatible solvent (e.g., ethanol or water, depending on the specific formulation's solubility)[3][7].

  • Rinsate Management: Collect all rinsate and add it to the liquid hazardous waste stream[3].

  • Self-Validation Step: The final (third) rinsate should be visually clear and leave no residue upon evaporation on a watch glass, confirming complete decontamination.

  • Defacement: Deface the original chemical label and puncture the container (if plastic) to prevent reuse[5][7]. Dispose of the clean container as standard solid waste or recycle per institutional policy.

Spill Management & Emergency Decontamination

Causality: Rapid containment prevents environmental mobility. Because piperazine derivatives are highly water-soluble, flushing a spill with water without containment will spread the contamination and risk sewer discharge[6][8].

  • Evacuate & Ventilate: Clear non-essential personnel from the area and maximize fume hood or room ventilation[2][3].

  • Contain & Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible absorbents like sawdust, as they may react with the chemical[2][3].

  • Collection: Use non-sparking tools to sweep up the absorbent and place it in a sealed hazardous waste container[7][9].

  • Decontamination & Self-Validation: Clean the spill area with a suitable solvent or dilute acidic wash (to neutralize the basic piperazine). Validation: Swab the decontaminated surface with a moistened pH indicator strip. A return to a neutral pH (~7.0) confirms the complete removal of the basic piperazine residue.

References

  • Chemos GmbH&Co.KG. "Safety Data Sheet: Pyrimidine 98%." Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - Piperazine, anhydrous, 99%." Available at:[Link]

  • Brigham Young University (BYU). "SAFETY DATA SHEET: Piperazine." Available at:[Link]

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Handling

Personal protective equipment for handling 5-[(Piperazin-1-yl)methyl]pyrimidine

Operational Safety and Logistics Guide: Handling 5-[(Piperazin-1-yl)methyl]pyrimidine As a Senior Application Scientist, I recognize that handling highly reactive intermediates requires more than just following a safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistics Guide: Handling 5-[(Piperazin-1-yl)methyl]pyrimidine

As a Senior Application Scientist, I recognize that handling highly reactive intermediates requires more than just following a safety data sheet (SDS); it requires a deep mechanistic understanding of the chemical's behavior. 5-[(Piperazin-1-yl)methyl]pyrimidine is a critical pharmacophore widely utilized in drug discovery, particularly in the synthesis of class I PI3K/mTOR inhibitors like GDC-0941 (Pictilisib) for oncology research[1].

However, the very structural features that make it biologically valuable—specifically the highly nucleophilic, basic secondary amine on the piperazine ring—also make it a severe occupational hazard. This guide provides the definitive, self-validating protocols for the personal protective equipment (PPE), handling, and disposal of this compound.

Hazard Causality & Risk Assessment

To implement effective safety protocols, we must first understand the chemical causality behind the hazard codes.

  • Corrosivity (Skin Corr. 1C / Eye Dam. 1): The secondary amine of the piperazine moiety is intrinsically alkaline (pKa ~9.8). Upon contact with physiological moisture (sweat, tears, mucous membranes), it generates hydroxide ions. This leads to the rapid saponification of cell membrane lipids and liquefactive necrosis of tissues[2].

  • Gastrointestinal Perforation Risk (Acute Tox. 4): Because the product is a corrosive material, accidental ingestion causes severe swelling and damage to delicate tissues. Standard emergency responses like gastric lavage or induced emesis are strictly contraindicated due to the high risk of esophageal or gastric perforation[2].

  • Electrostatic & Dust Hazards: As a fine organic powder, it is prone to aerosolization. Airborne dust not only presents a severe inhalation hazard but also carries a risk of electrostatic discharge ignition[3].

Quantitative Hazard & PPE Specifications
Hazard ClassGHS CodeMechanistic CausalityRequired PPE Standard
Skin Corrosion H314 (Cat 1C)Saponification of dermal lipids by basic secondary amineEN 374 (Nitrile/Butyl, >0.11mm)
Eye Damage H318 (Cat 1)Rapid liquefactive necrosis of corneal tissueEN 166 (Goggles + Face Shield)
Acute Toxicity H302 (Cat 4)Systemic toxicity and GI tract perforationPreventative handling only
Respiratory P260Chemical pneumonitis from alkaline dust inhalationNIOSH N95 / EN 149 FFP3

Mandatory Personal Protective Equipment (PPE) Framework

Do not rely on baseline laboratory attire. The handling of 5-[(Piperazin-1-yl)methyl]pyrimidine requires a targeted PPE strategy designed to prevent any micro-exposures to corrosive dust.

  • Ocular Protection (Zero-Tolerance Policy): Standard safety glasses are insufficient. You must wear tightly fitting chemical safety goggles with side shields[3]. If you are weighing >500 mg or preparing stock solutions, a full-face shield must be worn over the goggles to protect against exothermic splashing during solvent addition.

  • Dermal Protection (Glove Strategy): Wear impermeable nitrile or butyl rubber gloves [3]. The gloves must be inspected for pinholes prior to use. For bulk transfers, utilize a double-gloving technique. The basic amine can permeate thin latex rapidly; latex is strictly prohibited.

  • Body Protection: A flame-resistant, heavy-duty laboratory coat with knit cuffs is required. The coat must be fully buttoned to prevent dust from settling on exposed skin or street clothing.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood or HEPA-filtered balance enclosure. If engineering controls are temporarily compromised, a NIOSH-approved N95 or European Standard EN 149 FFP3 respirator is mandatory to prevent inhalation of corrosive aerosols[3].

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior validation check is successful.

Phase 1: Environmental & Equipment Validation

  • Verify Airflow: Confirm the chemical fume hood face velocity is actively reading between 0.4 and 0.6 m/s.

  • Tool Selection: Equip the workspace with non-sparking, anti-static spatulas (e.g., PTFE-coated or ceramic)[3]. Causality: Friction from metal spatulas on dry organic powders can generate static electricity, leading to sudden aerosolization or ignition.

Phase 2: Material Transfer & Solubilization 3. Weighing: Tare the anti-static weigh boat. Slowly transfer the 5-[(Piperazin-1-yl)methyl]pyrimidine. Keep the source container closed whenever not actively transferring to prevent moisture absorption (amines are highly hygroscopic and will form carbonates upon exposure to atmospheric CO2). 4. Solvent Addition: When preparing stock solutions (e.g., in DMSO or acidic aqueous buffers), add the solvent dropwise initially. Causality: The neutralization of the basic piperazine ring can be highly exothermic, potentially causing the solvent to flash-boil and splatter.

Phase 3: Decontamination 5. Surface Neutralization: Wipe down the balance and surrounding hood area with a mildly acidic decontamination solution (e.g., 1% citric acid) to neutralize any invisible, residual free-base powder, followed by a distilled water wipe.

Process & Emergency Routing Visualization

G Step1 1. Risk Assessment & PPE Verification Step2 2. Engineering Controls (Fume Hood / HEPA) Step1->Step2 Step3 3. Anti-Static Transfer & Solubilization Step2->Step3 Decision Spill or Exposure Detected? Step3->Decision Emergency Emergency Protocol: 1. Evacuate & Ventilate 2. Absorb (Do not flush) 3. Seek Medical Aid Decision->Emergency Yes Decision->Emergency Ingestion/Skin Contact Disposal Standard Disposal: Segregate into Basic Aqueous or Organic Waste Decision->Disposal No (Normal Workflow)

Workflow for handling corrosive piperazine-pyrimidine derivatives, including emergency spill routing.

Spill Response and Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent cross-contamination and facility damage.

Emergency Spill Protocol:

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity and keep them upwind of the spill to avoid inhaling alkaline dust[3].

  • Containment: Do NOT wash the spill down the drain. Discharge of this chemical into the environment must be strictly avoided[3].

  • Absorption: Cover the powder with an inert, dry absorbent material (such as dry sand, earth, or vermiculite). Do not use combustible materials like paper towels for the initial sweep, as the basic nature of the compound can degrade organic materials over time.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a dedicated, sealable hazardous waste container.

Standard Waste Disposal:

  • Solid Waste: All contaminated gloves, weigh boats, and empty vials must be disposed of in a solid hazardous waste bin designated for corrosive organics.

  • Liquid Waste: Segregate liquid waste carefully. Aqueous waste containing this compound will be highly basic and must be routed to a "Basic Aqueous Waste" carboy (pH > 9). Do not mix with acidic waste streams to prevent violent exothermic neutralization reactions in the waste carboy. Dispose of contents via an approved hazardous waste treatment facility in accordance with local environmental regulations[4].

References

  • ChemicalBook. "2-(1-Piperazinyl)pyrimidine - Safety Data Sheet". ChemicalBook.
  • Fisher Scientific. "SAFETY DATA SHEET: 2-(1-Piperazinyl)pyrimidine". Fisher Scientific UK.
  • ECHEMI. "1-(2-Pyrimidinyl)piperazine SDS". ECHEMI.
  • S D Fine-Chem Limited. "Piperazine Anhydrous - Safety Data Sheet". SDFine.
  • Journal of Medicinal Chemistry. "Design, Synthesis, and Preclinical Evaluation of Fused Pyrimidine-Based Hydroxamates for the Treatment of Hepatocellular Carcinoma". ACS Publications.

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